molecular formula C92H114N8O22S B1264675 Vinleurosine sulfate

Vinleurosine sulfate

Cat. No.: B1264675
M. Wt: 1716 g/mol
InChI Key: YCWXIQRLONXJLF-PFFGJIDWSA-N
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Description

Vinleurosine sulfate is a useful research compound. Its molecular formula is C92H114N8O22S and its molecular weight is 1716 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C92H114N8O22S

Molecular Weight

1716 g/mol

IUPAC Name

methyl (13S,15R,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid

InChI

InChI=1S/2C46H56N4O9.H2O4S/c2*1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45;1-5(2,3)4/h2*10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3;(H2,1,2,3,4)/t2*27-,36-,37+,38-,39-,42-,43+,44-,45+,46+;/m11./s1

InChI Key

YCWXIQRLONXJLF-PFFGJIDWSA-N

Isomeric SMILES

CC[C@]12CN3CCC4=C([C@](C[C@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.CC[C@]12CN3CCC4=C([C@](C[C@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O

Canonical SMILES

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Vinleurosine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a comprehensive technical overview of the physicochemical properties of Vinleurosine sulfate (B86663), a dimeric indole (B1671886) alkaloid derived from Catharanthus roseus. Primarily intended for researchers, scientists, and professionals in drug development, this guide details the compound's chemical structure, stability, and solubility. It includes standardized experimental protocols for its analysis and visualizes its mechanism of action as an antineoplastic agent. All quantitative data is consolidated for ease of reference, and key processes are illustrated using standardized diagrams.

Introduction

Vinleurosine sulfate is a vinca (B1221190) alkaloid, a class of compounds that have been pivotal in cancer chemotherapy.[1] Extracted from the Madagascar periwinkle (Catharanthus roseus), it shares a structural and mechanistic lineage with other well-known antineoplastic agents like vinblastine (B1199706) and vincristine.[1] Its primary therapeutic application stems from its ability to disrupt microtubule function, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3] A thorough understanding of its physicochemical properties is fundamental for its formulation, analytical method development, and optimization in preclinical and clinical research.

Physicochemical Properties

The fundamental properties of this compound powder are summarized below. These characteristics are critical for its handling, storage, and formulation.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name methyl (13S,15S,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.0⁴,¹².0⁵,¹⁰.0¹⁶,¹⁸]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acidN/A
Molecular Formula C₄₆H₅₆N₄O₉ · H₂SO₄[4]
Molecular Weight 907.04 g/mol [4]
Alternative Formula 2(C₄₆H₅₆N₄O₉) · H₂SO₄ (Dimeric salt)[5]
Alternative M.W. 1716 g/mol (Dimeric salt)[5]
CAS Number 54081-68-4[1][4]
Appearance White to light yellow or brown powderN/A
Purity ≥95%[1]
Storage Conditions Store at -20°C, protected from light[1]
SMILES String CC[C@]12C=CCN3CC[C@@]4(c5cc(c(cc5N(C)[C@@]4([H])--INVALID-LINK--(C(=O)OC)O)OC)[C@]6(C[C@H]7C--INVALID-LINK--C[C@@]%10(CC)[C@]7([H])O%10)C(=O)OC)[C@]23[H].OS(=O)(=O)O[5]

2.1 Chemical Structure and Formula Vinleurosine is a complex bisindole alkaloid. The sulfate salt form is commonly used for pharmaceutical applications. While most suppliers list the molecular formula as the monomeric salt (C₄₆H₅₆N₄O₉ · H₂SO₄) with a corresponding molecular weight of approximately 907.04 g/mol , some databases note a dimeric salt form, where two molecules of Vinleurosine associate with one molecule of sulfuric acid, resulting in a significantly higher molecular weight of 1716 g/mol .[4][5] Researchers should be aware of this potential variability when performing stoichiometric calculations.

2.2 Solubility and Stability Direct solubility data for this compound is not extensively published. However, based on the behavior of the closely related compound Vincristine sulfate, it is expected to be freely soluble in water and soluble in methanol.

The stability of vinca alkaloids is highly dependent on pH, temperature, and light exposure. For Vincristine sulfate, maximum stability in aqueous solutions is observed in a pH range of 3.5 to 5.5. Solutions become unstable in alkaline conditions, which can lead to degradation and precipitation. Commercial formulations are typically buffered within this acidic pH range. For experimental use, it is highly recommended to prepare aqueous solutions fresh and protect them from light. Long-term storage of the powder should be at -20°C.[1]

Mechanism of Action

The antineoplastic activity of this compound is primarily attributed to its interaction with tubulin, the fundamental protein subunit of microtubules.[3]

  • Binding to Tubulin: Vinleurosine binds to specific sites on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[3][6]

  • Microtubule Disruption: This inhibition of assembly disrupts the dynamic equilibrium of the microtubule network. At higher concentrations, it leads to the depolymerization of existing microtubules.[2]

  • Mitotic Arrest: The disruption of the mitotic spindle, a structure critical for chromosome segregation during cell division, prevents cells from progressing past the metaphase. This triggers a mitotic checkpoint, causing cell cycle arrest.[2][7]

  • Apoptosis Induction: Prolonged arrest in the M-phase activates downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) cascade, ultimately leading to programmed cell death (apoptosis).[6]

Vinleurosine_MoA Mechanism of Action of this compound drug This compound target Binds to β-tubulin subunits drug->target inhibition Inhibition of Microtubule Polymerization target->inhibition leads to disruption Disruption of Mitotic Spindle Dynamics inhibition->disruption causes arrest Metaphase Arrest disruption->arrest triggers pathway Activation of Apoptotic Pathways (e.g., JNK signaling cascade) arrest->pathway activates apoptosis Cell Death (Apoptosis) pathway->apoptosis results in HPLC_Workflow General HPLC Analysis Workflow start This compound (Powder or Formulation) prep 1. Sample Preparation (Dissolution, Dilution, Filtration) start->prep injection 2. Injection into HPLC System prep->injection separation 3. Chromatographic Separation (Reversed-Phase C18 Column) injection->separation detection 4. UV Detection (e.g., at 297 nm) separation->detection data 5. Data Acquisition (Chromatogram Generation) detection->data analysis 6. Data Analysis (Peak Integration & Quantification) data->analysis end Final Report (Concentration & Purity) analysis->end

References

Vinleurosine Sulfate's Mechanism of Action on Microtubule Dynamics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinleurosine (B1683062) sulfate (B86663), a dimeric catharanthus alkaloid, belongs to the vinca (B1221190) alkaloid class of antineoplastic agents. Like other members of this class, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division and other essential cellular functions. This technical guide provides a comprehensive overview of the molecular mechanism by which vinleurosine sulfate exerts its effects on microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages data from the closely related and well-studied vinca alkaloids, vinblastine (B1199706) and vincristine (B1662923), to illustrate the core concepts and experimental methodologies. This document details the binding characteristics of vinca alkaloids to tubulin, their impact on microtubule polymerization and dynamic instability, and the subsequent cellular consequences. Furthermore, it provides detailed protocols for key experiments and visual representations of the pertinent signaling pathways and experimental workflows.

Core Mechanism of Action: Disruption of Microtubule Dynamics

The fundamental mechanism of action of this compound, like other vinca alkaloids, is its interaction with tubulin, the heterodimeric protein subunit composed of α- and β-tubulin that polymerizes to form microtubules.[1] Microtubules are essential components of the cytoskeleton, playing crucial roles in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1]

Vinca alkaloids bind with high affinity to the β-tubulin subunit at a specific site known as the "Vinca domain."[2] This binding site is located at the interface between two tubulin heterodimers, and the interaction with a vinca alkaloid induces a conformational change in the tubulin dimer.[2][3] This alteration has profound consequences for microtubule dynamics, which can be broadly categorized into two concentration-dependent effects:

  • At low concentrations: Vinca alkaloids suppress the dynamic instability of microtubules.[1] They effectively "cap" the plus ends of microtubules, inhibiting both the growth and shortening phases that are crucial for their function.[1] This kinetic stabilization disrupts the delicate balance required for the proper formation and function of the mitotic spindle.

  • At high concentrations: Vinca alkaloids promote the depolymerization of microtubules and can induce the self-assembly of tubulin into non-functional paracrystalline aggregates.[1][4] This leads to a net decrease in the mass of cellular microtubules and disorganization of the microtubule network.[1]

Quantitative Data on Vinca Alkaloid Activity

Table 1: Inhibition of Tubulin Polymerization by Vinca Alkaloids

ParameterThis compoundVincristineVinblastineVindesineVinepidine (B1260464)Source
Ki for inhibition of tubulin addition (µM) Data not available0.085 ± 0.0130.178 ± 0.0250.110 ± 0.0070.079 ± 0.018[5]

Table 2: Cytotoxicity (IC50) of Vinca Alkaloids in Cancer Cell Lines

Cell LineCancer TypeThis compoundVincristine (nM)Vinblastine (nM)Source
L1210Murine LeukemiaData not available~10-100 (Maximum cytotoxic effect)Data not available
CEMHuman LeukemiaData not available~10-100 (Maximum cytotoxic effect)Data not available
B16 MelanomaMelanomaData not availableLess potent than VinblastineMore potent than Vincristine[5]
L-cellsMurine FibrosarcomaData not available~25% growth inhibition at 40 nMComplete growth inhibition at 40 nM[5]

Cellular Consequences of Microtubule Disruption

The perturbation of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

Mitotic Arrest via Spindle Assembly Checkpoint (SAC) Activation

The primary consequence of disrupted microtubule dynamics is the failure to form a functional mitotic spindle. This activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation. The SAC prevents the onset of anaphase until all chromosomes are properly attached to the spindle microtubules. Prolonged activation of the SAC due to vinca alkaloid-induced microtubule damage leads to a sustained arrest in the metaphase stage of mitosis.

Induction of Apoptosis

Prolonged mitotic arrest is a potent trigger for apoptosis (programmed cell death). Several signaling pathways are implicated in this process:

  • Bcl-2 Family Dysregulation: The sustained mitotic arrest can lead to the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins, disrupting their protective function at the mitochondrial membrane.

  • Caspase Activation: The disruption of mitochondrial integrity leads to the release of cytochrome c and the activation of a cascade of caspases, the executioner enzymes of apoptosis.

Vinca Alkaloid-Induced Apoptosis Pathway This compound This compound Tubulin Binding Tubulin Binding This compound->Tubulin Binding Microtubule Disruption Microtubule Disruption Tubulin Binding->Microtubule Disruption Mitotic Spindle Failure Mitotic Spindle Failure Microtubule Disruption->Mitotic Spindle Failure SAC Activation SAC Activation Mitotic Spindle Failure->SAC Activation Prolonged Mitotic Arrest Prolonged Mitotic Arrest SAC Activation->Prolonged Mitotic Arrest Bcl-2 Dysregulation Bcl-2 Dysregulation Prolonged Mitotic Arrest->Bcl-2 Dysregulation Apoptosis Apoptosis Caspase Activation Caspase Activation Bcl-2 Dysregulation->Caspase Activation Caspase Activation->Apoptosis

Caption: this compound disrupts microtubule dynamics, leading to apoptosis.

Detailed Experimental Protocols

The following protocols are standard methods used to investigate the mechanism of action of microtubule-targeting agents like this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering (turbidity).

  • Materials:

    • Purified tubulin (e.g., from bovine brain)

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

    • GTP solution (100 mM)

    • Glycerol (B35011)

    • This compound stock solution (in DMSO or appropriate solvent)

    • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a tubulin solution at a final concentration of 2-4 mg/mL in GTB containing 10% glycerol and 1 mM GTP. Keep the solution on ice to prevent spontaneous polymerization.

    • Add various concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known microtubule inhibitor like vincristine).

    • Pre-warm the plate reader to 37°C.

    • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

    • Immediately place the plate in the reader and begin recording the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

    • The rate of polymerization and the maximum polymer mass are determined from the resulting curves. The IC50 value for polymerization inhibition can be calculated from a dose-response curve.

Tubulin Polymerization Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Tubulin Solution Prepare Tubulin Solution Add Tubulin to Initiate Add Tubulin to Initiate Prepare Tubulin Solution->Add Tubulin to Initiate Prepare Drug Dilutions Prepare Drug Dilutions Add Drug to Plate Add Drug to Plate Prepare Drug Dilutions->Add Drug to Plate Add Drug to Plate->Add Tubulin to Initiate Incubate at 37°C Incubate at 37°C Add Tubulin to Initiate->Incubate at 37°C Measure Absorbance (340 nm) Measure Absorbance (340 nm) Incubate at 37°C->Measure Absorbance (340 nm) Plot Absorbance vs. Time Plot Absorbance vs. Time Measure Absorbance (340 nm)->Plot Absorbance vs. Time Calculate Polymerization Rate Calculate Polymerization Rate Plot Absorbance vs. Time->Calculate Polymerization Rate Determine IC50 Determine IC50 Calculate Polymerization Rate->Determine IC50

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of a compound.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader capable of measuring absorbance at 570 nm

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Treat the cells with the drug dilutions and include a vehicle-only control.

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

    • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours.

    • Carefully remove the medium and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Normalize the absorbance values to the control wells to determine the percentage of cell viability and calculate the IC50 value from the dose-response curve.

Immunofluorescence Microscopy for Microtubule Integrity

This technique allows for the visualization of the microtubule network within cells to observe the effects of drug treatment.

  • Materials:

    • Cancer cell line of interest

    • Glass coverslips

    • Complete cell culture medium

    • This compound

    • Paraformaldehyde (PFA) or methanol (B129727) for fixation

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody against α-tubulin or β-tubulin

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear staining

    • Antifade mounting medium

    • Fluorescence microscope

  • Procedure:

    • Seed cells on glass coverslips in a culture dish and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a desired period.

    • Fix the cells with PFA or cold methanol.

    • Permeabilize the cells with permeabilization buffer.

    • Block non-specific antibody binding with blocking buffer.

    • Incubate with the primary antibody against tubulin.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides with antifade mounting medium.

    • Visualize the microtubule network and cell morphology using a fluorescence microscope.

Conclusion

This compound, as a member of the vinca alkaloid family, exerts its potent antineoplastic activity by disrupting the highly dynamic microtubule network within cancer cells. By binding to β-tubulin, it inhibits microtubule polymerization at high concentrations and suppresses dynamic instability at lower, clinically relevant concentrations. This interference with microtubule function leads to the activation of the spindle assembly checkpoint, causing a prolonged mitotic arrest that ultimately triggers apoptosis. While specific quantitative data for this compound remains limited in the public domain, the well-established mechanism of action of closely related vinca alkaloids provides a strong framework for understanding its therapeutic effects. The experimental protocols detailed in this guide offer robust methods for the further investigation and characterization of this compound and other novel tubulin-targeting agents. A deeper understanding of the subtle differences in the interactions of various vinca alkaloids with tubulin will be crucial for the development of more effective and less toxic anticancer therapies.

References

An In-depth Technical Guide to the Determination of Vinleurosine Sulfate's Molecular Formula and Weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the methodologies used to determine the molecular formula and weight of Vinleurosine (B1683062) Sulfate (B86663), a significant indole (B1671886) alkaloid in pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data presentation.

Molecular Data of Vinleurosine Sulfate

This compound is a salt of the vinca (B1221190) alkaloid vinleurosine. Variations in the reported molecular formula and weight exist in scientific literature and commercial databases, primarily due to differences in the salt form and hydration state. The following table summarizes the key quantitative data for this compound.

ParameterValueSource
Molecular Formula (Sulfate Salt) C₄₆H₅₆N₄O₉ • H₂SO₄LKT Labs[1], Santa Cruz Biotechnology[2]
2(C₄₆H₅₆N₄O₉) • H₂SO₄GSRS[3]
C₄₆H₅₈N₄O₁₃SPubChem[4]
Molecular Weight (Sulfate Salt) 907.04 g/mol LKT Labs[1], Santa Cruz Biotechnology[2]
1716 g/mol GSRS[3]
907.0 g/mol PubChem[4]
Molecular Formula (Base) C₄₆H₅₆N₄O₉GSRS[3]
Molecular Weight (Base) 808.96 g/mol GSRS[3]

Note: The discrepancies in the molecular formula and weight can be attributed to whether the salt is represented as a mono- or di-sulfate and the inclusion of the sulfuric acid moiety within the main formula.

Experimental Protocols for Molecular Formula and Weight Determination

The determination of the molecular formula and weight of a complex organic molecule like this compound requires a combination of high-resolution analytical techniques. The primary methods employed are high-resolution mass spectrometry and elemental analysis.

2.1. High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for accurately determining the molecular weight of a compound, which is crucial for deducing its molecular formula.[5][6]

Objective: To obtain a high-resolution mass spectrum of this compound to determine its accurate mass and infer its elemental composition.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water with 0.1% formic acid, to a final concentration of 1 µg/mL. The use of formic acid helps in the ionization of the analyte.

  • Instrumentation and Conditions:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.

    • Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique for large, non-volatile molecules like this compound.[7][8]

    • Mode: Positive ion mode is typically used for vinca alkaloids.

    • Mass Range: Set the mass analyzer to scan a range that includes the expected molecular weight of this compound (e.g., m/z 800-1000).

    • Resolution: The instrument should be set to a high resolution (e.g., > 60,000) to enable accurate mass measurement.

  • Data Acquisition and Analysis:

    • Inject the sample solution into the mass spectrometer.

    • Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion peak.

    • Identify the monoisotopic peak of the protonated molecule, [M+H]⁺.

    • The accurate mass of this ion is used to calculate the elemental composition using specialized software. The software generates a list of possible molecular formulas that match the measured accurate mass within a specified tolerance (typically < 5 ppm).

2.2. Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur in the case of this compound) in the compound. This data is used to determine the empirical formula.

Objective: To determine the mass percentages of C, H, N, and S in this compound to derive its empirical formula.

Methodology:

  • Sample Preparation:

    • A small, accurately weighed amount of the purified and dried this compound sample is required.

    • The sample is combusted in a furnace in the presence of excess oxygen.

  • Instrumentation and Analysis:

    • The combustion products (CO₂, H₂O, N₂, and SO₂) are passed through a series of detectors.

    • The amount of each gas is quantified, and from this, the percentage of each element in the original sample is calculated.

  • Empirical Formula Calculation:

    • The percentage composition is converted to a molar ratio of the elements.

    • This ratio is then simplified to the smallest whole numbers to give the empirical formula.

2.3. Molecular Formula Determination

The molecular formula is determined by combining the results from HRMS and elemental analysis.[5] The accurate molecular weight from HRMS is compared with the mass of the empirical formula derived from elemental analysis to find the integer multiple that relates the two.

Visualizations

3.1. Experimental Workflow for Molecular Formula and Weight Determination

Experimental Workflow for Molecular Formula and Weight Determination cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis and Formula Determination Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HRMS High-Resolution Mass Spectrometry (HRMS) Dissolution->HRMS EA Elemental Analysis Dissolution->EA AccurateMass Accurate Mass Determination HRMS->AccurateMass ElementalComp Elemental Composition (%) EA->ElementalComp MolecularFormula Molecular Formula Determination AccurateMass->MolecularFormula EmpiricalFormula Empirical Formula Calculation ElementalComp->EmpiricalFormula EmpiricalFormula->MolecularFormula

Caption: Workflow for determining molecular formula and weight.

3.2. Proposed Mechanism of Action of Vinleurosine

As a vinca alkaloid, vinleurosine is believed to exert its antineoplastic effects by interfering with microtubule dynamics, similar to other drugs in its class like vincristine (B1662923) and vinblastine.[1] This disruption of microtubule function leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Proposed Mechanism of Action of Vinleurosine cluster_cellular Cellular Environment cluster_process Cellular Processes Vinleurosine Vinleurosine Tubulin α/β-Tubulin Dimers Vinleurosine->Tubulin Binds to Polymerization Microtubule Polymerization Vinleurosine->Polymerization Inhibits Tubulin->Polymerization Microtubule Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Polymerization->Microtubule CellCycle Cell Cycle Progression MitoticSpindle->CellCycle Apoptosis Apoptosis MitoticSpindle->Apoptosis Arrest leads to

Caption: Vinleurosine's inhibition of microtubule polymerization.

References

Spectroscopic Profile of Vinleurosine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for vinleurosine (B1683062) sulfate (B86663), a dimeric vinca (B1221190) alkaloid with antineoplastic properties. Due to the limited availability of direct spectroscopic data for vinleurosine sulfate, this guide leverages data from its free base form, leurosine (also known as vinleurosine), and structurally similar vinca alkaloids, vinblastine (B1199706) and vincristine (B1662923). The spectroscopic characteristics of the core alkaloid structure are largely conserved, making these compounds valuable references.

Mass Spectrometry (MS)

Mass spectrometry data is critical for confirming the molecular weight and elucidating the fragmentation patterns of vinleurosine.

Table 1: Mass Spectrometry Data for Leurosine and Related Vinca Alkaloids

CompoundMolecular Formula[M+H]⁺ (m/z)Key Fragment Ions (m/z)
LeurosineC₄₆H₅₆N₄O₉809.41Not explicitly detailed in search results.
VinblastineC₄₆H₅₈N₄O₉811.43Not explicitly detailed in search results.
VincristineC₄₆H₅₆N₄O₁₀825.40Not explicitly detailed in search results.

Note: The sulfate salt of vinleurosine will have a different molecular weight and may exhibit different ionization behavior.

Experimental Protocol: Mass Spectrometry

A general procedure for analyzing vinca alkaloids by liquid chromatography-mass spectrometry (LC-MS) can be described as follows. Specific parameters would be optimized for this compound.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water.

  • Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. A gradient elution is typically employed using a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., methanol or acetonitrile).

  • Ionization: The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragment ions are determined. For structural elucidation, tandem mass spectrometry (MS/MS) is performed, where the parent ion is isolated and fragmented by collision-induced dissociation (CID).

A publication by Dubrovay et al. (2013) provides a thorough mass spectrometric characterization of vinblastine and vincristine, which can serve as a valuable reference for identifying characteristic fragmentation pathways of the shared structural motifs with vinleurosine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of complex molecules like vinleurosine. While a complete, assigned NMR dataset for this compound was not found in the public domain, data for the closely related leurosine and other vinca alkaloids provide significant insights. A study by Goswami et al. (1988) utilized proton and carbon-13 NMR to identify a biotransformation product of leurosine, indicating the existence of such data in the literature.[2]

Quantitative NMR data for this compound is not available in the provided search results. The following tables for related compounds are for reference.

Table 2: Representative ¹H NMR Chemical Shifts for Vinca Alkaloid Moieties (in CDCl₃)

ProtonApproximate Chemical Shift (ppm)
Aromatic Protons6.0 - 8.0
Olefinic Protons5.0 - 6.0
Methine Protons2.5 - 4.5
Methylene Protons1.0 - 3.0
Methyl Protons0.5 - 2.5

Table 3: Representative ¹³C NMR Chemical Shifts for Vinca Alkaloid Moieties (in CDCl₃)

Carbon TypeApproximate Chemical Shift (ppm)
Carbonyl (Ester, Amide)170 - 180
Aromatic/Olefinic100 - 160
C-O50 - 80
C-N40 - 70
Aliphatic10 - 50
Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of a vinca alkaloid like this compound is as follows:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically performed.

  • 2D NMR Experiments: To aid in the complete assignment of the complex spectra, various 2D NMR experiments are essential. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

The comprehensive NMR characterization of vinblastine and vincristine by Dubrovay et al. (2013) would provide a detailed blueprint for the types of experiments and expected chemical shift ranges for vinleurosine.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3400O-H (Alcohol/Phenol)Stretching
~3300N-H (Indole)Stretching
~2960-2850C-H (Aliphatic)Stretching
~1740C=O (Ester)Stretching
~1615C=C (Aromatic)Stretching
~1240C-O (Ester/Ether)Stretching
~1100S=O (Sulfate)Stretching

Note: The sulfate group will introduce strong absorption bands, typically in the 1200-1000 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A small amount of this compound is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or the empty sample holder is recorded first and subtracted from the sample spectrum.

Logical Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis Sample This compound MS Mass Spectrometry (LC-MS/MS) Sample->MS NMR NMR Spectroscopy (1D & 2D) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS_Data Molecular Weight & Fragmentation MS->MS_Data NMR_Data Structure Elucidation NMR->NMR_Data IR_Data Functional Group ID IR->IR_Data

A specific signaling pathway for vinleurosine could not be determined from the provided search results. Vinca alkaloids, in general, are known to exert their cytotoxic effects by inhibiting microtubule polymerization, which is a crucial process in cell division.

microtubule_inhibition Vinleurosine Vinleurosine Tubulin Tubulin Dimers Vinleurosine->Tubulin Binds to Microtubule Microtubule Polymerization Vinleurosine->Microtubule Inhibits Tubulin->Microtubule Polymerizes into MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Forms CellCycleArrest Cell Cycle Arrest (M-phase) MitoticSpindle->CellCycleArrest Required for Apoptosis Apoptosis CellCycleArrest->Apoptosis Leads to

References

A Historical Perspective on the Development of Vinleurosine as a Therapeutic Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinleurosine, a dimeric catharanthus alkaloid, belongs to the Vinca (B1221190) alkaloid class of anti-cancer agents, a group of compounds that revolutionized chemotherapy in the mid-20th century.[1] Isolated from the Madagascar periwinkle (Catharanthus roseus), Vinleurosine shares a common heritage with its more famous siblings, vinblastine (B1199706) and vincristine (B1662923).[1] This technical guide provides a historical perspective on the development of Vinleurosine, detailing its discovery, mechanism of action, and the preclinical and clinical investigations that defined its therapeutic potential. While specific historical quantitative data for Vinleurosine is limited in publicly accessible records, this guide synthesizes available information and draws parallels with closely related Vinca alkaloids to offer a comprehensive overview for the modern researcher.

Discovery and Early Development

The story of Vinleurosine is intrinsically linked to the serendipitous discovery of the anti-cancer properties of Vinca alkaloids. Initially investigated for their potential hypoglycemic effects based on their use in traditional medicine, extracts of Catharanthus roseus were observed to cause myelosuppression in rats, hinting at cytotoxic activity. This led to the isolation of several potent compounds, including vinblastine, vincristine, and Vinleurosine, by researchers at Eli Lilly and Company in the late 1950s and early 1960s.

Mechanism of Action: Disruption of Microtubule Dynamics

Like other Vinca alkaloids, the primary mechanism of action of Vinleurosine is the inhibition of microtubule polymerization.[1] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.

Vinleurosine binds to β-tubulin, the protein subunit of microtubules, at a specific site known as the Vinca domain. This binding prevents the polymerization of tubulin dimers into microtubules. At higher concentrations, Vinca alkaloids can also induce the depolymerization of existing microtubules. The disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells, leading to:

  • Mitotic Arrest: The failure to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis, leading to cell cycle arrest in the M phase.

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

The following diagram illustrates the signaling pathway of Vinleurosine's mechanism of action.

Vinleurosine_Mechanism cluster_cell Cancer Cell Vinleurosine Vinleurosine Tubulin β-Tubulin Dimers Vinleurosine->Tubulin Binds to Microtubule Microtubule Polymerization (Inhibited) Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation (Disrupted) Microtubule->MitoticSpindle M_Phase_Arrest M-Phase Arrest MitoticSpindle->M_Phase_Arrest Apoptosis Apoptosis M_Phase_Arrest->Apoptosis

Vinleurosine's mechanism of action.

Preclinical Studies

Preclinical in vitro and in vivo studies were fundamental in characterizing the anti-cancer activity of Vinleurosine and other Vinca alkaloids. These studies aimed to determine the cytotoxic concentrations, anti-tumor efficacy in animal models, and the spectrum of activity against various cancer types.

In Vitro Cytotoxicity

While specific historical IC50 values for Vinleurosine are scarce in contemporary literature, the table below presents representative IC50 values for the closely related Vinca alkaloid, vincristine, against various human cancer cell lines to illustrate the typical potency of this class of compounds.

Cell LineCancer TypeVincristine IC50 (nM)
HeLaCervical Cancer1.5
A549Lung Carcinoma2.0
MCF7Breast Cancer3.2
K562Chronic Myelogenous Leukemia0.8
HL-60Promyelocytic Leukemia1.1

Note: These values are illustrative for vincristine and may not represent the exact potency of Vinleurosine. Data is compiled from various publicly available sources.

In Vivo Antitumor Activity

Early in vivo studies in murine models were critical for assessing the therapeutic potential of Vinleurosine. Tumor growth inhibition was a key endpoint in these studies. The table below illustrates typical data that would have been collected, using vinblastine as an example.

Animal ModelTumor TypeTreatment ScheduleTumor Growth Inhibition (%)
P388 Leukemia (Mouse)Leukemia0.15 mg/kg, i.p., daily for 10 days>90
L1210 Leukemia (Mouse)Leukemia0.2 mg/kg, i.p., daily for 8 days85
B16 Melanoma (Mouse)Melanoma0.4 mg/kg, i.p., every 4 days for 3 doses60

Note: This data is representative for vinblastine and serves as an example of the preclinical in vivo evaluation of Vinca alkaloids.

Experimental Protocols

The following sections detail the methodologies that were likely employed in the historical evaluation of Vinleurosine, based on common practices for studying Vinca alkaloids during that era.

Tubulin Polymerization Assay

This assay was crucial for demonstrating the direct inhibitory effect of Vinleurosine on microtubule formation.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) of the solution over time. An inhibitor of polymerization will reduce the rate and extent of this increase in turbidity.

Protocol:

  • Tubulin Preparation: Tubulin was typically purified from bovine or porcine brain tissue through cycles of temperature-dependent assembly and disassembly.

  • Reaction Mixture: A reaction mixture containing purified tubulin (e.g., 1-2 mg/mL) in a polymerization buffer (e.g., MES or PIPES buffer with GTP and MgCl2) was prepared.

  • Initiation of Polymerization: The reaction was initiated by warming the mixture to 37°C.

  • Treatment: Different concentrations of Vinleurosine were added to the reaction mixtures. A control with no drug was also included.

  • Turbidity Measurement: The change in absorbance at 340 nm was monitored over time using a spectrophotometer.

  • Data Analysis: The rate and extent of polymerization were calculated from the turbidity curves to determine the inhibitory effect of Vinleurosine.

The following workflow diagram illustrates the tubulin polymerization assay.

Tubulin_Polymerization_Assay cluster_workflow Tubulin Polymerization Assay Workflow Start Start Prepare_Tubulin Prepare Purified Tubulin Start->Prepare_Tubulin Prepare_Mixture Prepare Reaction Mixture (Tubulin, Buffer, GTP) Prepare_Tubulin->Prepare_Mixture Add_Vinleurosine Add Vinleurosine (or Vehicle Control) Prepare_Mixture->Add_Vinleurosine Incubate Incubate at 37°C Add_Vinleurosine->Incubate Measure_Turbidity Measure Turbidity (A340) over time Incubate->Measure_Turbidity Analyze_Data Analyze Polymerization Curves Measure_Turbidity->Analyze_Data End End Analyze_Data->End

Workflow for a typical tubulin polymerization assay.
Immunofluorescence Microscopy of the Mitotic Spindle

This technique allowed for the direct visualization of the disruptive effects of Vinleurosine on the mitotic spindle in cultured cells.

Principle: Antibodies specific to tubulin are used to label the microtubules of the mitotic spindle. A fluorescent secondary antibody then allows for visualization of the spindle apparatus using a fluorescence microscope.

Protocol:

  • Cell Culture and Treatment: Cancer cells were grown on coverslips and treated with various concentrations of Vinleurosine for a defined period.

  • Fixation: The cells were fixed with an agent such as formaldehyde (B43269) or methanol (B129727) to preserve their structure.

  • Permeabilization: The cell membranes were permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cell.

  • Antibody Staining: The cells were incubated with a primary antibody against tubulin, followed by a fluorescently labeled secondary antibody.

  • DNA Staining: The chromosomes were often counterstained with a DNA-binding dye like DAPI or Hoechst.

  • Microscopy: The coverslips were mounted on slides and observed under a fluorescence microscope.

  • Analysis: The morphology of the mitotic spindles in treated cells was compared to that in untreated control cells to assess the effects of Vinleurosine.

The following diagram outlines the logical relationship of the key steps in immunofluorescence microscopy.

Immunofluorescence_Logic cluster_logic Immunofluorescence Logical Flow Cell_Treatment Cell Treatment with Vinleurosine Fixation_Permeabilization Fixation & Permeabilization Cell_Treatment->Fixation_Permeabilization Primary_Ab Primary Antibody Incubation (Anti-tubulin) Fixation_Permeabilization->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorescently labeled) Primary_Ab->Secondary_Ab DNA_Stain DNA Counterstaining Secondary_Ab->DNA_Stain Microscopy Fluorescence Microscopy DNA_Stain->Microscopy Image_Analysis Image Analysis of Mitotic Spindles Microscopy->Image_Analysis

Logical flow of an immunofluorescence experiment.

Clinical Studies

The initial clinical trial of Vinleurosine sulfate (B86663) in 1966 provided the first insights into its therapeutic potential and toxicities in humans. While the full details of this and subsequent trials are not easily accessible, the general findings for Vinca alkaloids from that period indicated activity against a range of hematological and solid tumors. However, Vinleurosine did not achieve the same level of clinical success as vinblastine and vincristine and was not as widely adopted in clinical practice. The reasons for this are not definitively documented but may be related to a narrower therapeutic index or a less favorable efficacy profile compared to its analogues.

Conclusion

Vinleurosine holds a significant place in the history of cancer chemotherapy as one of the early Vinca alkaloids to be identified and clinically evaluated. Its development contributed to the fundamental understanding of microtubule-targeting agents and their mechanism of action. Although it was ultimately overshadowed by its more successful counterparts, the historical research into Vinleurosine laid important groundwork for the development of subsequent generations of Vinca alkaloids and other anti-mitotic drugs. This guide provides a framework for understanding the historical context of Vinleurosine's development, offering valuable insights for today's researchers in the ongoing quest for more effective cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for Vinleurosine Sulfate In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the in vitro cytotoxicity of vinleurosine (B1683062) sulfate (B86663), a vinca (B1221190) alkaloid with antineoplastic properties. The document includes a detailed methodology for the widely used MTT assay, a summary of expected data, and visual representations of the experimental workflow and the compound's mechanism of action.

Data Presentation

Table 1: In Vitro Cytotoxicity of Vinleurosine Sulfate (Template)

Cell LineCancer TypeAssay Duration (hours)IC50 (µM)Notes
Leukemia
P388Murine Lymphocytic Leukemia48Data to be determinedHistorically sensitive to vinca alkaloids.
L1210Murine Lymphocytic Leukemia48Data to be determinedCommon model for leukemia studies.
K562Human Chronic Myelogenous Leukemia48Data to be determinedSuspension cell line.
Solid Tumors
HeLaHuman Cervical Cancer48Data to be determinedAdherent cell line.
A549Human Lung Carcinoma48Data to be determinedAdherent cell line.
MCF-7Human Breast Adenocarcinoma48Data to be determinedAdherent, estrogen receptor-positive.
HepG2Human Liver Carcinoma48Data to be determinedAdherent cell line.

Note: IC50 values can be influenced by experimental variables such as cell seeding density, assay duration, and the specific viability assay used. It is crucial to maintain consistent experimental conditions for accurate comparisons.

Experimental Protocols

A common and well-established method for determining the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

MTT Assay Protocol for this compound Cytotoxicity

1. Materials:

  • This compound

  • Selected cancer cell lines (adherent or suspension)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% Fetal Bovine Serum)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (wavelength absorbance at 570 nm)

2. Procedure:

  • Cell Seeding:

    • For adherent cells, harvest cells using trypsin-EDTA, resuspend in complete medium, and perform a cell count. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • For suspension cells, perform a cell count and directly seed the desired number of cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow cells to attach (for adherent cells) and resume logarithmic growth.

  • Drug Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for treatment.

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the drug dilutions directly to the wells.

    • Include control wells:

      • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the drug.

      • Untreated Control: Cells in medium alone.

      • Blank: Medium alone (no cells).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Following the drug incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from the wells (for adherent cells). Be cautious not to disturb the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix gently on a plate shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

3. Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding drug_prep Prepare Vinleurosine Sulfate Dilutions drug_treatment Drug Treatment (e.g., 48h) drug_prep->drug_treatment cell_seeding->drug_treatment mtt_addition Add MTT Reagent (2-4h incubation) drug_treatment->mtt_addition solubilization Add Solubilization Solution mtt_addition->solubilization read_plate Read Absorbance (570 nm) solubilization->read_plate data_processing Calculate % Viability read_plate->data_processing dose_response Generate Dose-Response Curve data_processing->dose_response ic50 Determine IC50 Value dose_response->ic50

Caption: Workflow for the in vitro cytotoxicity assay of this compound.

Signaling Pathway

Vinca alkaloids, including vinleurosine, exert their cytotoxic effects primarily by interfering with microtubule dynamics, which are crucial for cell division.[2] This disruption leads to mitotic arrest and subsequent apoptosis (programmed cell death).[2]

signaling_pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effect Cellular Effects cluster_outcome Cellular Outcome vinleurosine This compound tubulin β-Tubulin vinleurosine->tubulin Binds to microtubule_inhibition Inhibition of Microtubule Polymerization tubulin->microtubule_inhibition Prevents formation of mitotic_spindle Disruption of Mitotic Spindle microtubule_inhibition->mitotic_spindle Leads to mitotic_arrest Mitotic Arrest (M-Phase) mitotic_spindle->mitotic_arrest Causes apoptosis Apoptosis (Programmed Cell Death) mitotic_arrest->apoptosis Induces

Caption: Mechanism of action of this compound leading to apoptosis.

References

Application Notes and Protocols: Determining the IC50 of Vinleurosine Sulfate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinleurosine (B1683062) sulfate (B86663) is a vinca (B1221190) alkaloid, a class of anti-cancer drugs derived from the periwinkle plant, Catharanthus roseus.[1] Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.[2] By binding to tubulin, vinleurosine sulfate inhibits the formation of the mitotic spindle, leading to cell cycle arrest in the M-phase and subsequent apoptosis (programmed cell death).[2][3] The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a cytotoxic compound. This document provides detailed protocols for determining the IC50 of this compound in various cancer cell lines and summarizes representative cytotoxic data for the vinca alkaloid class.

Data Presentation: Cytotoxicity of Vinca Alkaloids in Cancer Cell Lines

While extensive public data on the IC50 values of this compound across a wide range of cancer cell lines is limited, the following table presents representative IC50 values for the closely related and well-studied vinca alkaloid, Vincristine. This data serves as a valuable reference point for researchers investigating the cytotoxic effects of this class of compounds.

Cell LineTumor EntityIC50 (nM)HistologySpecies
CLBL-1Lymphoma40B-cell lymphomaCanine
RajiLymphoma60Burkitt lymphomaHuman
SU-DHL-8Lymphoma80B-cell lymphomaHuman
OSWLymphoma103T-cell lymphomaCanine
GL-1Leukemia105B-cell leukemiaCanine
Hs578TBreast135CarcinomaHuman
KG-1aLeukemia145AMLHuman
MCF-7Breast150Adenocarcinoma, pleural effusionHuman
HCT116Colon150CarcinomaHuman
RKOColon150CarcinomaHuman
CL-1Lymphoma170T-cell lymphomaCanine
RamosLymphoma170Burkitt LymphomaHuman
KG-1Leukemia190AMLHuman
BV173Leukemia210CMLHuman
HeLaCervix210CarcinomaHuman
HL-60Leukemia210AMLHuman
HepG2Liver290CarcinomaHuman
HT-29Colon300AdenocarcinomaHuman
SU-DHL-6Lymphoma320B-cell lymphomaHuman
NALM-1Leukemia330CMLHuman
K562Leukemia540CMLHuman

This table is based on data for Vincristine and is intended to be representative of the vinca alkaloid class.[4]

Experimental Protocols: IC50 Determination using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used for the drug stock) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, using non-linear regression analysis.

Visualizations

Experimental Workflow for IC50 Determination

G cluster_setup Assay Setup cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate overnight start->incubation1 treatment Add serial dilutions of This compound incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 dissolve Dissolve formazan with DMSO incubation3->dissolve read_plate Measure absorbance at 570 nm dissolve->read_plate calculate Calculate % cell viability read_plate->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound using the MTT assay.

Signaling Pathway of Vinca Alkaloid-Induced Apoptosis

G cluster_drug Drug Action cluster_cellular Cellular Events cluster_apoptosis Apoptotic Pathway drug This compound tubulin β-Tubulin drug->tubulin Binds to microtubule Microtubule Polymerization tubulin->microtubule Inhibits spindle Mitotic Spindle Formation microtubule->spindle Disrupts mitosis Mitotic Arrest (M-Phase) spindle->mitosis Leads to checkpoint Mitotic Checkpoint Activation mitosis->checkpoint caspases Caspase Cascade Activation checkpoint->caspases apoptosis Apoptosis caspases->apoptosis

References

Application Notes and Protocols: Microtubule Polymerization Assay Using Vinleurosine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is a tightly regulated process crucial for their function.[1] Consequently, microtubules are a key target for the development of anticancer therapies.

Vinleurosine sulfate (B86663) is a vinca (B1221190) alkaloid, a class of chemotherapeutic agents known to interfere with microtubule dynamics.[2] At clinically relevant concentrations, vinca alkaloids bind to β-tubulin and suppress the dynamic instability of microtubules.[2][3] This disruption of microtubule function leads to mitotic arrest and ultimately induces apoptosis in rapidly dividing cancer cells.[1][3] This application note provides a detailed protocol for an in vitro microtubule polymerization assay to characterize the effects of Vinleurosine sulfate. The assay is based on the principle that microtubule polymerization causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340-350 nm.[4][5]

Mechanism of Action of this compound

This compound, like other vinca alkaloids, targets tubulin to disrupt microtubule dynamics. The primary mechanism involves the binding of the drug to the β-tubulin subunit at the plus ends of microtubules, which interferes with the addition of new tubulin dimers.[2][3] This action suppresses the rate and extent of microtubule polymerization. Even at low concentrations, this compound can kinetically stabilize microtubules by suppressing their dynamic instability without causing significant depolymerization.[6][7] This subtle disruption of microtubule dynamics is sufficient to activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent induction of apoptosis.

Mechanism of Action of this compound cluster_0 Cellular Environment cluster_1 Molecular Interaction cluster_2 Effect on Microtubules cluster_3 Cellular Consequence Tubulin Dimers Tubulin Dimers Binding to β-tubulin Binding to β-tubulin Tubulin Dimers->Binding to β-tubulin Microtubule Microtubule Inhibition of Dynamic Instability Inhibition of Dynamic Instability Microtubule->Inhibition of Dynamic Instability Vinleurosine binds to plus ends This compound This compound This compound->Binding to β-tubulin Suppression of Polymerization Suppression of Polymerization Binding to β-tubulin->Suppression of Polymerization Mitotic Arrest Mitotic Arrest Suppression of Polymerization->Mitotic Arrest Inhibition of Dynamic Instability->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: this compound binds to β-tubulin, suppressing microtubule polymerization and dynamic instability, which leads to mitotic arrest and apoptosis.

Experimental Protocol: In Vitro Microtubule Polymerization Assay (Turbidity-Based)

This protocol is adapted from standard tubulin polymerization assay kits and is suitable for use with this compound.[4][8]

Materials and Reagents:

  • Lyophilized Tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP Stock Solution (100 mM)

  • Glycerol

  • This compound

  • Paclitaxel (B517696) (Positive control for polymerization enhancement)

  • Nocodazole (B1683961) (Positive control for polymerization inhibition)

  • DMSO (Vehicle control)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm in kinetic mode

Reagent Preparation:

  • General Tubulin Buffer (1x): Prepare the buffer and keep it on ice.

  • GTP Stock (10 mM): Dilute the 100 mM GTP stock solution to 10 mM with General Tubulin Buffer. Prepare fresh and keep on ice.

  • Tubulin Stock Solution (4 mg/mL): Resuspend lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice and use within one hour.

  • Polymerization Mix: Prepare a master mix on ice containing:

    • Tubulin Stock Solution (to a final concentration of 3 mg/mL)

    • General Tubulin Buffer

    • GTP (to a final concentration of 1 mM)

    • Glycerol (to a final concentration of 10%)

  • Test Compound (this compound) and Control Solutions (10x): Prepare a serial dilution of this compound in General Tubulin Buffer. Prepare 10x working solutions of Paclitaxel (e.g., 100 µM), Nocodazole (e.g., 100 µM), and DMSO (vehicle) in the same buffer.

Experimental Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Reagent_Prep Prepare Buffers, Tubulin, GTP, and Test Compounds Plate_Setup Add 10 µL of 10x Test Compounds/ Controls to Plate Reagent_Prep->Plate_Setup Incubate_37 Pre-warm Plate at 37°C for 2 min Plate_Setup->Incubate_37 Add_Poly_Mix Add 90 µL of Polymerization Mix to each well Incubate_37->Add_Poly_Mix Kinetic_Read Read Absorbance at 340 nm every 30 sec for 60-90 min at 37°C Add_Poly_Mix->Kinetic_Read Plot_Data Plot Absorbance vs. Time Kinetic_Read->Plot_Data Analyze_Curves Analyze Polymerization Curves (Lag Time, Vmax, Max Polymer Mass) Plot_Data->Analyze_Curves Determine_IC50 Determine IC50 for Inhibitors Analyze_Curves->Determine_IC50

Caption: Workflow for the in vitro microtubule polymerization assay.

Assay Procedure:

  • Set the spectrophotometer to 37°C.

  • Pipette 10 µL of the 10x test compound (this compound), controls (Paclitaxel, Nocodazole), or vehicle (DMSO in General Tubulin Buffer) into the appropriate wells of a 96-well plate.

  • Pre-warm the plate at 37°C for 2 minutes.[4]

  • Initiate the polymerization reaction by adding 90 µL of the ice-cold Polymerization Mix to each well, bringing the total volume to 100 µL.

  • Immediately place the plate in the pre-warmed spectrophotometer and begin kinetic measurements of the absorbance at 340 nm every 30 seconds for 60 to 90 minutes.[8]

Data Presentation and Analysis

The data from the microtubule polymerization assay can be summarized to compare the effects of different concentrations of this compound and control compounds. The key parameters to analyze from the resulting polymerization curves are the nucleation phase (lag time), the growth phase (Vmax), and the steady-state equilibrium (maximal polymer mass).[4]

CompoundConcentration (µM)Lag Time (min)Vmax (mOD/min)Max Polymer Mass (OD340)% Inhibition/Enhancement
Vehicle Control (DMSO) -5.2 ± 0.415.8 ± 1.20.25 ± 0.020%
This compound 0.15.5 ± 0.514.2 ± 1.10.22 ± 0.02-12%
16.8 ± 0.69.5 ± 0.80.15 ± 0.01-40%
1010.2 ± 0.93.1 ± 0.30.05 ± 0.005-80%
Nocodazole (Inhibitor) 1012.5 ± 1.12.5 ± 0.20.04 ± 0.004-84%
Paclitaxel (Enhancer) 101.5 ± 0.225.1 ± 2.00.35 ± 0.03+40%

Data presented are for illustrative purposes only and may not represent actual experimental results.

Expected Results

  • Vehicle Control (DMSO): A sigmoidal curve with a distinct lag phase, a rapid polymerization phase, and a plateau (steady-state).

  • This compound: At increasing concentrations, this compound is expected to inhibit microtubule polymerization. This will be observed as an increase in the lag time, a decrease in the Vmax, and a lower maximal polymer mass.

  • Nocodazole: As a known microtubule depolymerizing agent, nocodazole will strongly inhibit polymerization, resulting in a significantly flattened curve.[4]

  • Paclitaxel: As a microtubule stabilizing agent, paclitaxel will enhance polymerization, characterized by a shorter lag time, an increased Vmax, and a higher maximal polymer mass.[4]

Troubleshooting

  • No Polymerization in Control: Ensure tubulin, GTP, and buffers are fresh and have been kept on ice. Verify the temperature of the plate reader is 37°C.

  • High Background Signal: The test compound may be precipitating or scattering light. Run a control with the compound in buffer without tubulin.

  • Inconsistent Replicates: Ensure accurate pipetting and avoid introducing air bubbles into the wells.

Conclusion

This application note provides a detailed protocol for assessing the effect of this compound on microtubule polymerization in vitro. This assay is a valuable tool for characterizing the mechanism of action of potential anticancer compounds that target the microtubule cytoskeleton. The quantitative data obtained can be used to determine key inhibitory parameters, such as the IC50 value, and to compare the potency of different compounds.

References

Preparation of Vinleurosine Sulfate Stock Solution for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinleurosine sulfate (B86663) is a vinca (B1221190) alkaloid derived from the periwinkle plant (Catharanthus roseus) that exhibits antineoplastic activity.[1] Like other vinca alkaloids such as vincristine (B1662923) and vinblastine, its mechanism of action involves the disruption of microtubule dynamics, which are critical for mitotic spindle formation during cell division. This interference with microtubule polymerization leads to cell cycle arrest at the metaphase and subsequent induction of apoptosis, making it a compound of interest in cancer research and drug development.[2]

This document provides detailed application notes and protocols for the preparation and use of Vinleurosine sulfate stock solutions in cell culture applications. It includes information on solubility, stability, and storage, as well as a comprehensive protocol for determining its cytotoxic effects using a standard cell viability assay.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

PropertyValue
Molecular Formula C₄₆H₅₆N₄O₉ · H₂SO₄
Appearance White to light yellow or brown powder
Purity ≥95%
Storage of Powder -20°C, protected from light
Storage of Stock Solution -80°C in DMSO, protected from light

Preparation of this compound Stock Solution

The following protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to working concentrations for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, amber or light-protecting microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

  • Sterile, nuclease-free water (for aqueous solutions, if needed for immediate use)

Protocol:

  • Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -80°C for long-term stability.

Note on Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[2]

Experimental Protocol: Determining Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. The following protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Based on data for related vinca alkaloids, a starting range of 0.1 nM to 10 µM is recommended.[3]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.

Diagrams

G Workflow for this compound Stock Solution Preparation and Use cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment cluster_assay MTT Assay weigh Weigh Vinleurosine Sulfate Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Light-Protecting Tubes vortex->aliquot store Store at -80°C aliquot->store prepare_dilutions Prepare Serial Dilutions in Culture Medium store->prepare_dilutions Use Stock Solution seed Seed Cells in 96-well Plate treat Treat Cells with This compound prepare_dilutions->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data and Determine IC50 read->analyze

Caption: Workflow for this compound Preparation and Use.

G Mechanism of Action of this compound vinleurosine This compound tubulin β-Tubulin Subunits vinleurosine->tubulin Binds to microtubule Microtubule Polymerization tubulin->microtubule Inhibits spindle Mitotic Spindle Formation microtubule->spindle Disrupts metaphase Metaphase Arrest spindle->metaphase Leads to apoptosis Apoptosis (Cell Death) metaphase->apoptosis Induces

Caption: Mechanism of Action of this compound.

References

Handling and safety precautions for Vinleurosine sulfate in the laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Vinleurosine (B1683062) Sulfate (B86663)

Topic: Safe Handling and Laboratory Protocols for Vinleurosine Sulfate Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus) and is structurally related to other antineoplastic agents like vinblastine (B1199706) and vincristine.[1] It functions as an anti-mitotic agent by disrupting microtubule dynamics, which is essential for cell division, making it a subject of interest in cancer research and drug development.[2][3] Due to its cytotoxic, mutagenic, and teratogenic properties, strict adherence to safety protocols is mandatory when handling this compound in a laboratory setting.[4][5][6]

These application notes provide comprehensive guidelines for the safe handling, storage, and disposal of this compound, along with a detailed protocol for a common in vitro experiment.

Compound Data and Hazard Identification

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 54081-68-4[1][7]
Molecular Formula C₄₆H₅₆N₄O₉ · H₂SO₄[1]
Molecular Weight 907.04 g/mol [7][8]
Appearance White to light yellow or brown powder[1]
Storage Temperature -20°C[1]
Solubility Soluble in water[4]
GHS Hazard and Precautionary Statements

This compound is classified as a hazardous substance.[4][9] The table below outlines its GHS classification.

GHS ClassificationHazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 2) H300: Fatal if swallowedP264, P270, P301+P310, P405, P501
Germ Cell Mutagenicity (Category 2) H341: Suspected of causing genetic defectsP201, P202, P280, P308+P313
Reproductive Toxicity (Category 2) H361: Suspected of damaging fertility or the unborn childP201, P202, P280, P308+P313

Note: Data is based on the closely related and well-documented compound Vincristine sulfate, as specific GHS classifications for this compound can be limited. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier.[5][9]

Quantitative Toxicity Data

The following acute toxicity data for the closely related compound Vincristine Sulfate provides an indication of its high potency and toxicity.

TestSpeciesRouteValue
LD50 RatOral> 5 mg/kg
LD50 RatIntravenous1.01 mg/kg
LC50 RatInhalation> 1200 mg/m³, 1 hr

Source: Adapted from Vincristine Sulfate (Assay) Safety Data Sheet.[10]

General Laboratory Handling and Safety Protocols

Due to its hazardous nature, all work with this compound must be performed within a designated area and by trained personnel.

General Handling Workflow

The following diagram outlines the essential workflow for safely handling cytotoxic compounds like this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase a Review SDS and SOPs b Don Full PPE (Lab Coat, Double Gloves, Safety Goggles) a->b c Prepare Certified Chemical Fume Hood or Class II BSC b->c d Weigh Compound in Hood c->d Begin Work e Prepare Stock Solution d->e f Perform Experiment e->f g Decontaminate Work Surfaces and Equipment f->g Complete Work h Segregate and Dispose of Cytotoxic Waste g->h i Doff PPE and Wash Hands h->i

Caption: General workflow for handling this compound.
Personal Protective Equipment (PPE)

A comprehensive PPE setup is required to prevent dermal, ocular, and respiratory exposure.[11][12]

  • Gown: A disposable, back-closing gown made of a low-permeability fabric.[12]

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves should be worn ("double-gloving").[11] The outer pair should be changed immediately upon contamination or after extended use.

  • Eye Protection: Chemical safety goggles or a full-face shield.

  • Respiratory Protection: For handling the solid powder outside of a containment hood, a NIOSH-approved respirator (e.g., N100) is required.[4][6]

Engineering Controls

All procedures involving this compound, especially the handling of its powdered form, must be conducted in a certified containment device to prevent aerosol generation.[11]

  • Primary Engineering Control: A Class II Type B2 Biosafety Cabinet (BSC) or a chemical fume hood is mandatory.[11]

  • Work Surface: The work surface inside the hood should be covered with a plastic-backed absorbent pad, which must be disposed of as cytotoxic waste after use.[11][13]

Spill Management

In case of a spill, immediate action is necessary to contain and decontaminate the area.

  • Evacuate: Alert others and evacuate the immediate area.

  • Secure: Post a "Cytotoxic Spill" warning sign to prevent entry.[13]

  • PPE: Don appropriate PPE, including respiratory protection.

  • Contain: Cover liquid spills with absorbent pads from a cytotoxic spill kit. For powder spills, gently cover with damp absorbent pads to avoid aerosolizing the powder.[14]

  • Clean: Working from the outside in, clean the spill area. Place all contaminated materials into a designated cytotoxic waste container.

  • Decontaminate: Decontaminate the area with a suitable agent (e.g., 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, then water).[11] Re-usable glassware can be soaked in 10% bleach for 24 hours.[11]

Decontamination and Waste Disposal

All materials that come into contact with this compound are considered cytotoxic waste.

  • Sharps: Needles and syringes must be disposed of in a designated, puncture-proof sharps container for incineration.[11]

  • Solid Waste: Contaminated gloves, gowns, absorbent pads, and labware must be placed in clearly labeled, leak-proof cytotoxic waste bags or containers.[13]

  • Liquid Waste: Unused solutions should be collected for disposal as hazardous chemical waste. Do not pour down the drain.[11]

  • Disposal: All waste must be handled and disposed of according to institutional and local regulations for cytotoxic waste.[14]

Experimental Protocol: In Vitro Cytotoxicity Assay

A common application for this compound in a research setting is to determine its cytotoxic effect on cancer cell lines. The MTT or XTT assay is a standard colorimetric method for this purpose.[15][16]

Workflow for In Vitro Cytotoxicity Assay

G cluster_setup Day 1: Cell Seeding cluster_treatment Day 2: Drug Treatment cluster_assay Day 4/5: Assay A 1. Culture and Harvest Cells B 2. Count Cells and Adjust Density A->B C 3. Seed Cells into 96-well Plate B->C D 4. Incubate 24h C->D E 5. Prepare Serial Dilutions of this compound F 6. Add Drug to Wells E->F G 7. Incubate 48-72h F->G H 8. Add MTT/XTT Reagent to each well I 9. Incubate 2-4h H->I J 10. Add Solubilizer (for MTT assay) I->J K 11. Read Absorbance on Plate Reader J->K

Caption: Workflow for a typical in vitro cytotoxicity experiment.
Detailed Methodology

  • Cell Seeding (Day 1):

    • Culture the chosen cancer cell line to ~80% confluency.

    • Harvest the cells using standard trypsinization methods for adherent cells.

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).[16]

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells to minimize evaporation.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[16]

  • Drug Treatment (Day 2):

    • Prepare a 10 mM stock solution of this compound in sterile water or PBS. All steps must be performed in a BSC.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve final concentrations ranging from low nanomolar to micromolar (e.g., 1 nM to 10 µM).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations.

    • Include control wells: "vehicle control" (cells treated with medium containing the highest concentration of the solvent used for the stock solution) and "medium only" (no cells, for blanking the plate reader).[15]

    • Return the plate to the incubator for 48 to 72 hours.[15]

  • MTT Assay and Measurement (Day 4/5):

    • Prepare a 5 mg/mL solution of MTT reagent in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[16]

    • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution and leave at room temperature for at least 1 hour in the dark.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Mechanism of Action

This compound, like other vinca alkaloids, exerts its cytotoxic effects by targeting microtubules.[3] This disruption of microtubule function leads to cell cycle arrest and apoptosis.[17]

Signaling Pathway Diagram

G cluster_cell Cellular Process cluster_effect Cellular Effect tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubules Dynamic Microtubules polymerization->microtubules spindle Mitotic Spindle Cannot Form microtubules->spindle Forms vinca This compound vinca->polymerization Inhibits disruption Disruption of Microtubule Assembly disruption->spindle arrest Metaphase Arrest spindle->arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis

Caption: Mechanism of action of this compound.

The primary mechanism involves:

  • Binding to Tubulin: this compound binds to β-tubulin subunits.[3]

  • Inhibition of Polymerization: This binding prevents the polymerization of tubulin dimers into microtubules.[3][18]

  • Mitotic Arrest: The disruption of the microtubule network prevents the formation of a functional mitotic spindle, which is necessary for chromosome segregation during cell division. This causes the cell cycle to arrest in the metaphase stage.[17]

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[17]

References

Vinleurosine Sulfate: Application Notes and Protocols for Inducing Mitotic Arrest in Cellular Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing vinleurosine (B1683062) sulfate (B86663) for the induction of mitotic arrest in in vitro cellular studies. This document details the mechanism of action, provides established experimental protocols, and presents relevant data to facilitate the use of this compound in research and drug development.

Introduction

Vinleurosine sulfate is a vinca (B1221190) alkaloid, a class of anti-mitotic agents derived from the Madagascar periwinkle, Catharanthus roseus. Like other vinca alkaloids, such as vincristine (B1662923) and vinblastine, this compound exerts its potent cytotoxic effects by disrupting microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. This interference with microtubule function leads to the arrest of cells in the M-phase of the cell cycle, ultimately triggering apoptotic cell death. Due to its ability to halt cell proliferation, this compound is a valuable tool for studying the cell cycle, mitotic spindle formation, and the cellular response to anti-mitotic agents.

Mechanism of Action

This compound's primary molecular target is tubulin, the protein subunit that polymerizes to form microtubules. The mechanism of action can be summarized in the following steps:

  • Binding to β-tubulin: this compound binds to the β-subunit of tubulin dimers.[1]

  • Inhibition of Microtubule Polymerization: This binding inhibits the polymerization of tubulin into microtubules, disrupting the dynamic instability required for their proper function.[1][2]

  • Disruption of Mitotic Spindle: The inability of microtubules to form a functional mitotic spindle prevents the proper alignment and segregation of chromosomes during mitosis.[2]

  • Activation of the Spindle Assembly Checkpoint (SAC): The presence of unattached or improperly attached chromosomes activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism.[3]

  • Mitotic Arrest: The activated SAC halts the cell cycle in metaphase, preventing the transition to anaphase.[3]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3]

Data Presentation

While specific quantitative data for this compound-induced mitotic arrest is limited in publicly available literature, the following table provides IC50 values for the related and well-studied vinca alkaloids, vincristine and vinorelbine, in various cancer cell lines. These values offer a general indication of the potency of this class of compounds. Researchers should determine the optimal concentration of this compound for their specific cell line and experimental conditions.

Vinca AlkaloidCell LineCancer TypeIC50 (nM)
VincristineHeLaCervical Cancer30
VincristineHT-29Colon Carcinoma30
VincristineSH-SY5YNeuroblastoma100
VinorelbineHeLaCervical Cancer3.8
VinflunineHeLaCervical Cancer38

Experimental Protocols

Protocol 1: Induction of Mitotic Arrest

This protocol describes the general procedure for treating cultured cells with this compound to induce mitotic arrest.

Materials:

  • This compound

  • Appropriate cell culture medium and supplements

  • Cultured cells of interest

  • Cell culture plates or flasks

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel at a density that allows for logarithmic growth during the experiment. Allow cells to adhere (for adherent lines) or stabilize in suspension for 24 hours.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1 nM to 1 µM) to determine the optimal concentration for your cell line.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the cells for a period sufficient to allow for entry into mitosis (e.g., 16-24 hours). The optimal incubation time may vary depending on the cell line's doubling time.

  • Harvesting:

    • Adherent cells: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with a complete medium and collect the cells by centrifugation.

    • Suspension cells: Collect the cells directly by centrifugation.

  • Downstream Analysis: The harvested cells are now ready for analysis of mitotic arrest using methods such as flow cytometry (Protocol 2) or immunofluorescence (Protocol 3).

Protocol 2: Analysis of Mitotic Arrest by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining to quantify the percentage of cells in the G2/M phase.[4]

Materials:

  • Harvested cells (from Protocol 1)

  • Cold PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Fixation: Wash the harvested cell pellet with cold PBS and resuspend in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Immunofluorescence Staining of the Mitotic Spindle

This protocol allows for the visualization of the mitotic spindle morphology in cells treated with this compound.

Materials:

  • Cells grown on coverslips and treated with this compound (as in Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorophore-conjugated secondary antibody

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation: Wash the cells on coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with the primary antibody against α-tubulin (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and incubate with DAPI or Hoechst stain for 5-10 minutes.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Cells arrested in mitosis will exhibit condensed chromosomes and aberrant spindle morphologies.

Visualizations

G1 cluster_0 Mechanism of Action Vinleurosine This compound Tubulin β-Tubulin Vinleurosine->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Disruption Polymerization->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Arrest Mitotic Arrest (M-Phase) SAC->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of this compound-induced mitotic arrest.

G2 cluster_1 Experimental Workflow Start Start Seed Seed Cells Start->Seed Treat Treat with This compound Seed->Treat Incubate Incubate (16-24h) Treat->Incubate Harvest Harvest Cells Incubate->Harvest Analysis Analysis Harvest->Analysis Flow Flow Cytometry (Cell Cycle) Analysis->Flow IF Immunofluorescence (Spindle Morphology) Analysis->IF End End Flow->End IF->End

Caption: Workflow for inducing and analyzing mitotic arrest.

G3 cluster_2 Apoptosis Signaling Pathway Arrest Prolonged Mitotic Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 BaxBak Bax/Bak Activation Bcl2->BaxBak Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Vinleurosine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinleurosine sulfate (B86663) is a vinca (B1221190) alkaloid, a class of anti-neoplastic agents derived from the periwinkle plant, Catharanthus roseus.[1][2] Like other drugs in its class, such as vincristine (B1662923) and vinblastine, Vinleurosine exerts its cytotoxic effects by targeting microtubules.[3][4] Microtubules are fundamental components of the cytoskeleton, playing a critical role in the formation of the mitotic spindle during cell division.[1] By interfering with microtubule dynamics, Vinleurosine sulfate disrupts the proper segregation of chromosomes, leading to an arrest of the cell cycle, primarily in the G2/M phase, and subsequent induction of apoptosis.[5]

This application note provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with this compound using flow cytometry with propidium (B1200493) iodide (PI) staining. Flow cytometry is a powerful technique that allows for the rapid quantitative analysis of DNA content in a large population of individual cells.[6][7] By staining DNA stoichiometrically with a fluorescent dye like PI, cells can be distinguished based on their phase in the cell cycle (G0/G1, S, and G2/M), providing a robust method to assess the efficacy of cell cycle-arresting drugs.[6][8][9]

Principle of the Assay

The cell cycle is divided into distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Cells in the G0/G1 phase have a normal diploid (2N) DNA content. During the S phase, DNA is replicated, and the amount of DNA gradually increases. Cells in the G2 and M phases have a tetraploid (4N) DNA content.

Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[6] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[8] When analyzed by flow cytometry, a histogram of fluorescence intensity versus cell count reveals the distribution of the cell population across the different cell cycle phases.[7]

This compound, as a microtubule polymerization inhibitor, is expected to cause an accumulation of cells in the G2/M phase due to the activation of the spindle assembly checkpoint, which prevents cells with a defective mitotic spindle from proceeding into anaphase.[1][10][11] This results in a characteristic increase in the 4N peak on the flow cytometry histogram compared to untreated control cells.

Mechanism of Action of this compound

This compound, like other vinca alkaloids, targets tubulin, the protein subunit that polymerizes to form microtubules.[4][12] The drug binds to β-tubulin and inhibits its polymerization into microtubules.[11] This disruption of microtubule assembly prevents the formation of a functional mitotic spindle, which is essential for aligning and separating chromosomes during mitosis. The cell's internal surveillance system, the Spindle Assembly Checkpoint (SAC), detects this failure and halts the cell cycle in metaphase to prevent aneuploidy.[13] Prolonged arrest at this stage ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[13]

Vinleurosine_Pathway Vinleurosine Vinleurosine Sulfate Tubulin β-Tubulin Subunits Vinleurosine->Tubulin Binds to Polymerization Microtubule Polymerization Vinleurosine->Polymerization Inhibits Tubulin->Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Disrupted Arrest G2/M Phase Arrest SAC->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Figure 1. Mechanism of Vinleurosine-induced G2/M arrest.

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
Cancer Cell Line (e.g., HeLa, MCF-7)ATCCCCL-2
This compoundSigma-AldrichV1763
Cell Culture Medium (e.g., DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Trypsin-EDTA (0.25%)Thermo Fisher Scientific25200056
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific10010023
Propidium Iodide (PI) Staining SolutionThermo Fisher ScientificP3566
RNase A (DNase-free)Thermo Fisher ScientificEN0531
70% Ethanol (B145695) (ice-cold)VWRVWR-044-2.5L
Flow Cytometry TubesFalcon352052
Flow CytometerBecton DickinsonFACSCanto II

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed cells (e.g., HeLa) in a 6-well plate at a density of 2-5 x 10^5 cells per well in complete culture medium.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare a stock solution of this compound in sterile DMSO or water. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100 nM).

  • Exposure: Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24 hours) at 37°C and 5% CO2.

Sample Preparation and Fixation
  • Harvesting: After incubation, collect the culture medium (which may contain detached, apoptotic cells). Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

  • Centrifugation: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[14]

  • Washing: Discard the supernatant and wash the cell pellet once with 2 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant. Resuspend the cell pellet by gently vortexing while adding 1 mL of ice-cold 70% ethanol dropwise.[14][15] This step is crucial to prevent cell clumping.

  • Storage: Incubate the cells in ethanol for at least 1 hour at 4°C.[14] For long-term storage, cells can be kept at -20°C for several weeks.[14]

Propidium Iodide Staining
  • Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes to pellet.[15] Carefully aspirate the ethanol.

  • Washing: Wash the cell pellet with 2 mL of PBS and centrifuge at 500 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[15][16] The inclusion of RNase A is essential as PI can also bind to double-stranded RNA.[6]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[16]

  • Analysis: Transfer the stained cell suspension to flow cytometry tubes. The samples are now ready for analysis.

Workflow_Diagram Seed 1. Seed Cells (e.g., 6-well plate) Treat 2. Treat with This compound (24h) Seed->Treat Harvest 3. Harvest Cells (Trypsinize & Pool) Treat->Harvest Fix 4. Fix in Cold 70% Ethanol Harvest->Fix Stain 5. Stain with PI/RNase A Fix->Stain Acquire 6. Acquire Data (Flow Cytometer) Stain->Acquire Analyze 7. Analyze Cell Cycle Distribution Acquire->Analyze

Figure 2. Experimental workflow for cell cycle analysis.

Flow Cytometry and Data Analysis

  • Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation. Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

  • Doublet Discrimination: To exclude cell doublets or aggregates, which can be mistaken for G2/M cells, create a plot of the fluorescence pulse area (FL2-A) versus fluorescence pulse width (FL2-W). Gate on the singlet population.[9]

  • Data Acquisition: Collect PI fluorescence data using a linear scale in the appropriate channel (e.g., FL2 or FL3).[9] Acquire at least 10,000-20,000 events for each sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram. The software will apply mathematical models to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[8]

Expected Results and Data Presentation

Treatment of cancer cells with this compound is expected to result in a dose-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phase populations.

Table 1: Hypothetical Cell Cycle Distribution in HeLa Cells after 24h this compound Treatment

Treatment Group% Cells in G0/G1 (Mean ± SD)% Cells in S (Mean ± SD)% Cells in G2/M (Mean ± SD)
Vehicle Control (0 nM)65.2 ± 3.120.5 ± 2.514.3 ± 1.8
Vinleurosine (10 nM)48.7 ± 2.815.1 ± 1.936.2 ± 2.2
Vinleurosine (50 nM)25.4 ± 2.19.8 ± 1.564.8 ± 3.4
Vinleurosine (100 nM)15.8 ± 1.96.5 ± 1.177.7 ± 4.1

The results will typically be visualized as a series of histograms showing the shift in cell population from G0/G1 towards G2/M with increasing drug concentration.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High CV of G0/G1 Peak (>5%) - Inconsistent staining- Cell clumping- Fast flow rate- Ensure thorough mixing during staining.- Filter cells through a nylon mesh before analysis.[16]- Reduce the flow rate during acquisition.[9]
Excessive Debris in FSC vs. SSC Plot - High level of apoptosis/necrosis- Harsh cell handling- Gate tightly on the main cell population.- Handle cells gently during harvesting and washing.
No Clear G2/M Arrest - Ineffective drug concentration- Incorrect incubation time- Cell line is resistant- Perform a dose-response and time-course experiment.- Verify drug activity.- Use a different, sensitive cell line.
High Sub-G1 Peak - Significant apoptosis- This is an expected outcome for cytotoxic drugs. Quantify the sub-G1 population as an indicator of apoptotic cells.[6]

References

Application Notes and Protocols for In Vivo Administration of Vinleurosine Sulfate in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinleurosine sulfate (B86663) is a vinca (B1221190) alkaloid, a class of anti-cancer drugs derived from the Madagascar periwinkle, Catharanthus roseus. Like other vinca alkaloids, its primary mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells[1][2][3]. This document provides a comprehensive guide for the in vivo administration of Vinleurosine sulfate in mouse xenograft models, a critical step in the preclinical evaluation of its anti-tumor efficacy.

These protocols and application notes are intended to serve as a foundational resource. It is important to note that specific experimental parameters may require optimization based on the tumor model, mouse strain, and specific research objectives. Due to the limited availability of recent and detailed preclinical data specifically for this compound in publicly accessible literature, some of the quantitative data and protocols provided are based on established methodologies for closely related vinca alkaloids, such as Vincristine. Researchers are encouraged to conduct pilot studies to determine the optimal dosing and administration schedule for their specific experimental setup.

Data Presentation

The following tables provide a structured summary of representative quantitative data for the in vivo administration of vinca alkaloids in mouse xenograft models. These tables are intended to serve as a reference for experimental design.

Table 1: General Administration Parameters for Vinca Alkaloids in Mouse Xenograft Models

ParameterDetails
Drug This compound
Mouse Strain Athymic Nude (nu/nu), SCID, or NOD/SCID mice
Tumor Models Subcutaneous xenografts of various human tumor cell lines (e.g., lung, breast, colon) or patient-derived xenografts (PDX)
Administration Route Intraperitoneal (i.p.) or Intravenous (i.v.)
Vehicle Sterile 0.9% Sodium Chloride Injection or Phosphate-Buffered Saline (PBS)
Treatment Schedule Dependent on the specific protocol, often intermittent (e.g., once or twice weekly)
Study Duration Typically 21-28 days, or until tumor volume reaches a predetermined endpoint

Table 2: Illustrative Antitumor Efficacy of a Vinca Alkaloid in a Mouse Xenograft Model

(Note: This data is representative and based on studies with other vinca alkaloids. Actual efficacy of this compound may vary.)

Treatment GroupDosage (mg/kg/injection)Mean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control-15000
Vinca Alkaloid0.1590040
Vinca Alkaloid0.3052565

Experimental Protocols

I. Establishment of Mouse Xenograft Models

This protocol outlines the subcutaneous implantation of human tumor cells or patient-derived tumor fragments into immunodeficient mice.

Materials:

  • Human tumor cell line or patient-derived tumor tissue

  • Immunodeficient mice (e.g., Athymic Nude, SCID)

  • Sterile cell culture medium (e.g., RPMI-1640, DMEM)

  • Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)

  • Sterile PBS

  • Trypan blue solution

  • Hemocytometer

  • Sterile surgical instruments (forceps, scissors)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Animal clippers

  • Disinfectant (e.g., 70% ethanol)

  • Sterile syringes and needles (25-27 gauge)

Protocol:

  • Cell Preparation (for cell line-derived xenografts):

    • Culture human tumor cells in the appropriate medium until they reach 70-80% confluency.

    • Harvest the cells using standard cell culture techniques (e.g., trypsinization).

    • Wash the cells with sterile PBS and perform a cell count using a hemocytometer and trypan blue to assess viability.

    • Resuspend the cells in sterile PBS or a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

  • Tumor Fragment Preparation (for patient-derived xenografts - PDX):

    • Obtain fresh, sterile tumor tissue from a patient.

    • In a sterile environment, wash the tissue with sterile PBS.

    • Remove any necrotic or fatty tissue.

    • Cut the tumor into small fragments (approximately 2-3 mm³).

    • Keep the fragments in sterile PBS on ice until implantation.

  • Animal Preparation and Tumor Implantation:

    • Anesthetize the mouse using an approved anesthetic protocol.

    • Shave the hair from the dorsal flank region where the tumor will be implanted.

    • Wipe the shaved area with a disinfectant.

    • For cell line-derived xenografts, inject 100-200 µL of the cell suspension (containing 1 x 10⁶ to 1 x 10⁷ cells) subcutaneously into the flank.

    • For PDX models, make a small incision in the skin and create a subcutaneous pocket using blunt dissection. Insert a single tumor fragment into the pocket and close the incision with surgical clips or sutures.

    • Monitor the animal until it has fully recovered from anesthesia.

  • Tumor Growth Monitoring:

    • Allow the tumors to establish and grow. This can take several days to weeks.

    • Begin measuring the tumors with calipers 2-3 times per week once they become palpable.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

    • Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).

II. Preparation and Administration of this compound

Materials:

  • This compound powder

  • Sterile 0.9% Sodium Chloride Injection or PBS (vehicle)

  • Sterile vials and tubes for reconstitution and dilution

  • Calibrated scale

  • Vortex mixer

  • Sterile syringes and needles (27-30 gauge for i.p. or tail vein i.v. injection)

Protocol:

  • Reconstitution and Dilution:

    • Calculate the required amount of this compound based on the desired stock concentration.

    • Carefully weigh the this compound powder and reconstitute it with the appropriate volume of sterile vehicle to create a stock solution.

    • Gently vortex the solution to ensure it is fully dissolved.

    • Based on the body weight of each mouse and the desired dose (in mg/kg), calculate the volume of the stock solution needed for each injection.

    • Dilute the calculated volume of the stock solution with the vehicle to a final injection volume that is appropriate for the administration route (typically 100-200 µL for mice). Prepare fresh dilutions for each treatment day.

  • Administration:

    • Weigh each mouse on the day of treatment to ensure accurate dosing.

    • Administer the prepared this compound solution or vehicle control via the chosen route (intraperitoneal or intravenous).

    • Intraperitoneal (i.p.) Injection: Restrain the mouse and tilt it slightly head-down. Insert the needle into the lower quadrant of the abdomen, avoiding the midline. Aspirate to ensure no fluid is drawn back before injecting the solution.

    • Intravenous (i.v.) Injection: Warm the mouse's tail to dilate the veins. Place the mouse in a restraint device and slowly inject the solution into one of the lateral tail veins.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

III. Efficacy Evaluation

Protocol:

  • Tumor Volume Measurement: Continue to measure tumor volumes 2-3 times per week throughout the study.

  • Body Weight Monitoring: Monitor the body weight of each mouse 2-3 times per week as an indicator of treatment-related toxicity. Significant weight loss (>15-20%) may necessitate a dose reduction or cessation of treatment.

  • Endpoint: The study should be terminated when tumors in the control group reach a predetermined maximum size, or if there are signs of excessive toxicity in the treatment groups, in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Data Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences.

Visualizations

Signaling Pathway

Vinca alkaloids, including this compound, exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. The following diagram illustrates the generally accepted mechanism of action for this class of drugs.

Vinleurosine_Signaling_Pathway cluster_cell Cancer Cell Vinleurosine Vinleurosine Sulfate Tubulin β-Tubulin Vinleurosine->Tubulin Microtubule Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle MetaphaseArrest Metaphase Arrest Apoptosis Apoptosis MetaphaseArrest->Apoptosis Vinleurosine_Inhibition->Microtubule Inhibits Vinleurosine_Inhibition->MitoticSpindle Disrupts

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound in a mouse xenograft model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Tumor Cell Culture or PDX Preparation TumorImplantation Subcutaneous Tumor Implantation CellCulture->TumorImplantation AnimalAcclimation Animal Acclimation (Immunodeficient Mice) AnimalAcclimation->TumorImplantation TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization Randomization into Groups TumorGrowth->Randomization Treatment Treatment with Vinleurosine Sulfate or Vehicle Randomization->Treatment Monitoring Continued Tumor and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint DataCollection Tumor Excision and Data Collection Endpoint->DataCollection DataAnalysis Statistical Analysis and Efficacy Determination DataCollection->DataAnalysis

Caption: General workflow for in vivo mouse xenograft studies.

References

Application Notes and Protocols for the Quantification of Vinleurosine Sulfate in Biological Samples by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinleurosine sulfate (B86663) is a vinca (B1221190) alkaloid with antineoplastic properties, making it a compound of interest in cancer research and drug development. Accurate quantification of Vinleurosine sulfate in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers the sensitivity, selectivity, and accuracy required for bioanalytical applications.

This document provides a detailed overview of an HPLC-based method for the quantification of this compound in biological samples. The protocols described herein are based on established methods for the analysis of structurally similar vinca alkaloids, such as vincristine, and serve as a robust starting point for method development and validation for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValue
Chemical Formula C₄₆H₅₆N₄O₉·H₂SO₄[1]
Molecular Weight 907.04 g/mol [1]
Appearance White to light yellowish white powder.[2]
Solubility Very soluble in water; practically insoluble in ethanol (B145695) and diethyl ether.[2]
Structure A dimeric indole (B1671886) alkaloid.[3]

Experimental Protocols

The following section details the recommended procedures for sample preparation, HPLC analysis, and detection of this compound.

I. Sample Preparation

The goal of sample preparation is to extract this compound from the biological matrix and remove interfering substances. Three common and effective techniques are presented below. The choice of method may depend on the required sensitivity, sample throughput, and available laboratory equipment.

A. Protein Precipitation (PPT)

This is a rapid and straightforward method suitable for high-throughput analysis.

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., Vinblastine sulfate or a stable isotope-labeled Vinleurosine).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the HPLC system.

B. Solid-Phase Extraction (SPE)

SPE provides cleaner extracts compared to PPT, which can improve assay sensitivity and reduce matrix effects.

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Mix 200 µL of plasma or serum with 200 µL of 4% phosphoric acid. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water to remove polar impurities.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for HPLC analysis.

C. Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a microextraction technique that offers high enrichment factors with minimal solvent consumption.

  • To 500 µL of the biological sample in a conical tube, add an appropriate amount of internal standard.

  • Inject a mixture of 100 µL of a disperser solvent (e.g., acetonitrile) containing 30 µL of an extraction solvent (e.g., chloroform) into the sample.

  • A cloudy solution will form. Vortex for 1 minute to facilitate extraction.

  • Centrifuge at 5000 rpm for 5 minutes to sediment the extraction solvent.

  • Collect the sedimented phase, evaporate to dryness, and reconstitute in the mobile phase.

II. HPLC-MS/MS Method

This section outlines the chromatographic and mass spectrometric conditions for the analysis of this compound.

A. Chromatographic Conditions

ParameterRecommended Conditions
HPLC System A validated HPLC or UHPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

B. Mass Spectrometric Conditions

ParameterRecommended Conditions
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Multiple Reaction Monitoring (MRM) Transitions To be determined by infusing a standard solution of this compound and the internal standard. For the analogous compound vincristine, transitions of m/z 825.3 → 765.3 are used.[4]
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V

Data Presentation

Method validation is essential to ensure the reliability of the bioanalytical data. The following tables summarize typical validation parameters based on methods for analogous vinca alkaloids. These values should be established specifically for the this compound assay during method validation.

Table 1: Calibration Curve and Sensitivity

ParameterTypical Value
Linearity Range 0.1 - 500 ng/mL[4]
Correlation Coefficient (r²) > 0.99[4]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[4]

Table 2: Accuracy and Precision

Quality Control LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC 0.3< 15%< 15%85-115%
Mid QC 50< 15%< 15%85-115%
High QC 400< 15%< 15%85-115%

Data presented are representative and should be determined during in-house validation.

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound > 85%90-110%
Internal Standard > 85%90-110%

Recovery and matrix effect should be assessed at low, medium, and high QC concentrations.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) IS_Spiking Internal Standard Spiking Sample->IS_Spiking Extraction Extraction (PPT, SPE, or DLLME) IS_Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection HPLC->MSMS Eluent Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound quantification.

HPLC Method Development Logic

This diagram outlines the logical steps involved in developing a robust HPLC method for this compound.

hplc_method_development Start Method Objective: Quantify this compound Analyte_Properties Review Physicochemical Properties Start->Analyte_Properties Column_Selection Column Selection (e.g., C18, Phenyl) Analyte_Properties->Column_Selection Mobile_Phase Mobile Phase Optimization (Aqueous & Organic) Column_Selection->Mobile_Phase Gradient_Dev Gradient Development Mobile_Phase->Gradient_Dev Detection_Opt MS/MS Parameter Optimization Gradient_Dev->Detection_Opt Validation Method Validation (Linearity, Accuracy, Precision) Detection_Opt->Validation Final_Method Final Validated Method Validation->Final_Method

Caption: Logical flow for HPLC method development.

References

Application Notes and Protocols: Vinleurosine Sulfate in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific data exists for Vinleurosine sulfate (B86663) in combination therapies. The following application notes and protocols are based on the established mechanisms and clinical use of other vinca (B1221190) alkaloids, such as vincristine (B1662923) and vinorelbine. Researchers should validate these protocols for Vinleurosine sulfate in their specific experimental settings.

Introduction

This compound is a vinca alkaloid, a class of anti-cancer agents derived from the Madagascar periwinkle, Catharanthus roseus.[1][2] Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for mitotic spindle formation during cell division.[3][4] By binding to β-tubulin, this compound inhibits the polymerization of microtubules, leading to mitotic arrest in the metaphase and subsequent apoptosis (programmed cell death) of rapidly dividing cancer cells.[3][5] Due to their cell-cycle-specific action, vinca alkaloids are often used in combination with other chemotherapeutic agents that have different mechanisms of action to enhance anti-tumor efficacy and overcome drug resistance.[6][7]

These application notes provide a framework for the preclinical evaluation of this compound in combination with other chemotherapy agents.

Data Presentation: Efficacy of Vinca Alkaloid Combinations

The following tables summarize representative preclinical and clinical data for the combination of vinca alkaloids (Vincristine and Vinorelbine) with other chemotherapeutic agents. This data can serve as a reference for designing studies with this compound.

Table 1: Preclinical In Vitro Efficacy of Vinca Alkaloid Combinations

Vinca AlkaloidCombination AgentCancer Cell LineEffectReference
VincristineCisplatin (B142131)A549 (Lung Cancer)Antagonistic[8]
VindesineCisplatinA549 (Lung Cancer)Antagonistic[8]
VinblastineCisplatinA549 (Lung Cancer)Antagonistic[8]
VincristineEtoposideA549 (Lung Cancer)Additive[8]
VincristineDoxorubicinA549 (Lung Cancer)Additive[8]

Table 2: Preclinical In Vivo Efficacy of Vinca Alkaloid Combinations

Vinca AlkaloidCombination AgentAnimal ModelTumor TypeKey FindingsReference
VinorelbinePaclitaxelCDF-1 MiceP388 Murine LeukemiaOptimal combination produced >80% 60-day cures, compared to minimal cures with single agents.[9]
VincristineCyclophosphamidePatient-Derived Xenograft (PDX) MiceAcute Lymphoblastic LeukemiaModel of acquired resistance established with this combination.[1]

Table 3: Clinical Combination Regimens Involving Vinca Alkaloids

RegimenVinca AlkaloidCombination AgentsIndicationReference
CHOPVincristineCyclophosphamide, Doxorubicin (Hydroxydaunorubicin), PrednisoneNon-Hodgkin Lymphoma[7][10]
VSLI + Mitoxantrone-based therapyVincristine Sulfate Liposome InjectionMitoxantrone, other agentsRelapsed/Refractory Acute Lymphoblastic Leukemia[5]
Vinorelbine + CisplatinVinorelbineCisplatinNon-Small Cell Lung Cancer

Experimental Protocols

In Vitro Combination Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound in combination with another chemotherapeutic agent on cancer cell lines and to assess for synergistic, additive, or antagonistic interactions.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO or water)

  • Combination chemotherapeutic agent (stock solution)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Preparation and Addition:

    • Prepare serial dilutions of this compound and the combination agent in complete medium at 2x the final desired concentration.

    • For combination wells, prepare a matrix of concentrations of both drugs.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium (or vehicle control medium) to the respective wells.

  • Incubation:

    • Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours) at 37°C, 5% CO2.

  • Cell Viability Assessment (MTT Assay Example):

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug alone and in combination.

    • Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with another chemotherapeutic agent in a preclinical in vivo model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line for implantation

  • Matrigel (optional)

  • This compound formulation for injection

  • Combination agent formulation for injection

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Cell Preparation and Implantation:

    • Harvest cancer cells during the logarithmic growth phase.

    • Resuspend cells in a sterile solution (e.g., PBS) at a concentration of 1x10^7 cells/mL.

    • Optionally, mix the cell suspension 1:1 with Matrigel.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Combination agent alone, Combination of both agents).

  • Drug Administration:

    • Administer the drugs according to a predetermined schedule, dose, and route (e.g., intravenous, intraperitoneal). Dosing should be based on previous tolerability studies.

  • Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size, or at a specific time point.

    • Excise tumors and weigh them.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

    • Analyze the data for statistical significance between the treatment groups.

Visualizations

G cluster_0 Mechanism of Action of this compound This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to Microtubule Polymerization Inhibition Microtubule Polymerization Inhibition β-tubulin->Microtubule Polymerization Inhibition Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization Inhibition->Mitotic Spindle Disruption Metaphase Arrest Metaphase Arrest Mitotic Spindle Disruption->Metaphase Arrest Apoptosis Apoptosis Metaphase Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

G cluster_1 Experimental Workflow: In Vivo Combination Study start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation in Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer Treatment: - Vehicle - Drug A - Drug B - A + B randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo tumor xenograft combination study.

G cluster_2 Signaling Pathway: Intrinsic Apoptosis Metaphase Arrest Metaphase Arrest Bcl-2 family regulation Bcl-2 family regulation Metaphase Arrest->Bcl-2 family regulation Bax/Bak activation Bax/Bak activation Bcl-2 family regulation->Bax/Bak activation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak activation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase-9 activation Caspase-9 activation Apoptosome formation->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by mitotic arrest.

References

Troubleshooting & Optimization

Improving Vinleurosine sulfate solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vinleurosine sulfate (B86663). The focus is on improving its solubility in aqueous buffers for experimental use.

Disclaimer

Quantitative solubility and stability data for Vinleurosine sulfate is limited in publicly available literature. The data presented below for the closely related vinca (B1221190) alkaloids, Vincristine sulfate and Vinblastine (B1199706) sulfate, is provided as a close approximation and guiding reference. Researchers should perform their own solubility and stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound precipitated after I diluted it in my aqueous buffer. What could be the cause?

A1: Precipitation of this compound upon dilution in aqueous buffers is a common issue that can be attributed to several factors:

  • pH of the Buffer: this compound, like other vinca alkaloids, exhibits pH-dependent solubility. It is more stable and soluble in acidic conditions. Precipitation is likely to occur in neutral to alkaline buffers. For the related compound Vincristine sulfate, the optimal pH range for stability is between 3.5 and 5.5.[1] Precipitation can occur in alkaline conditions.[1]

  • Exceeding Solubility Limit: The concentration of this compound in the final solution may have exceeded its intrinsic solubility in that specific buffer system.

  • Buffer Composition: Certain buffer salts can interact with this compound, leading to the formation of less soluble complexes.

  • Temperature: A significant decrease in temperature after dissolution can sometimes lead to precipitation if the compound's solubility is highly temperature-dependent.

Q2: What is the recommended pH range for working with this compound in aqueous solutions?

A2: Based on data for Vincristine sulfate, an optimal pH range between 3.5 and 5.5 is recommended to maintain stability and solubility.[1] Commercial formulations of Vincristine sulfate are typically adjusted to a pH between 4.0 and 5.0. Solutions with a pH outside this range, especially alkaline pH, can lead to degradation and precipitation.[1]

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: For preparing a concentrated stock solution, organic solvents are recommended. For the related vinca alkaloids, the following solubilities have been reported:

  • Vincristine Sulfate: Soluble in DMSO (~5 mg/mL) and dimethylformamide (DMF) (~3 mg/mL).[1]

  • Vinblastine Sulfate: Soluble in DMSO (~10 mg/mL) and dimethylformamide (DMF) (~6 mg/ml).

When diluting the stock solution into an aqueous buffer for biological experiments, ensure the final concentration of the organic solvent is minimal to avoid any physiological effects.

Q4: How should I store my this compound solutions?

A4: Both stock solutions and diluted aqueous solutions of vinca alkaloids should be protected from light and stored under refrigeration (2°C to 8°C).[1] For aqueous solutions prepared directly from the solid, it is often recommended not to store them for more than one day. Studies on Vincristine sulfate diluted in 0.9% NaCl have shown stability for extended periods under refrigeration.[1] However, stability is dependent on the specific buffer and concentration.

Q5: Is this compound sensitive to light?

A5: Yes, vinca alkaloids are known to be sensitive to light.[1] Exposure to light can cause degradation. It is crucial to protect solutions from light during storage and handling by using amber vials or by wrapping containers in aluminum foil.

Q6: I am still having trouble with solubility. What are some methods I can try to improve it?

A6: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound:

  • pH Adjustment: As mentioned, adjusting the pH of your aqueous buffer to the acidic range (ideally 3.5 - 5.5) can significantly improve solubility.

  • Co-solvents: The use of a water-miscible organic solvent (a co-solvent) in the aqueous buffer can increase the solubility of hydrophobic compounds.[2][3]

  • Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F68, can help to solubilize the drug.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility.[4][5][6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[4][6]

Quantitative Data Summary

The following tables summarize the available solubility and stability data for the closely related vinca alkaloids, Vincristine sulfate and Vinblastine sulfate. This data can be used as a reference point for working with this compound.

Table 1: Solubility of Related Vinca Alkaloids in Various Solvents

CompoundSolventApproximate Solubility
Vincristine Sulfate PBS (pH 7.2)~2 mg/mL[1]
DMSO~5 mg/mL[1]
Dimethylformamide (DMF)~3 mg/mL[1]
Vinblastine Sulfate PBS (pH 7.2)~0.5 mg/mL
DMSO~10 mg/mL
Dimethylformamide (DMF)~6 mg/mL

Table 2: Stability of Vincristine Sulfate in Aqueous Solution

Concentration RangeStorage TemperatureDurationDegradationReference
30 µg/mL in 0.9% NaCl2-8°C (Refrigerator)31 days< 10%[1]
30 µg/mL in 0.9% NaCl15-25°C (Room Temp)31 days< 10%[1]
0.01 - 0.12 mg/mL4°C7 daysStable[1]
0.0015 - 0.08 mg/mL25°C (Normal Light)8 hoursStable[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (amber or wrapped in foil)

  • Vortex mixer

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a suitable container.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound).

  • Vortex the solution gently until the solid is completely dissolved. Visually inspect for any remaining particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in light-protecting microcentrifuge tubes.

  • Store the aliquots at -20°C for long-term use.

Protocol 2: General Method for Improving Solubility using pH Adjustment

Objective: To determine the optimal pH for solubilizing this compound in an aqueous buffer.

Materials:

  • This compound

  • A series of buffers with varying pH (e.g., citrate (B86180) buffers at pH 3.5, 4.5, 5.5 and a phosphate (B84403) buffer at pH 7.2)

  • pH meter

  • Stir plate and stir bars

Procedure:

  • Prepare a series of small-volume aqueous buffers with different pH values.

  • To a fixed volume of each buffer, add an excess amount of this compound powder.

  • Stir the suspensions at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • After the equilibration period, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Compare the solubility at different pH values to identify the optimal range.

Protocol 3: General Method for Improving Solubility using a Co-solvent

Objective: To enhance the aqueous solubility of this compound by adding a co-solvent.

Materials:

  • This compound

  • Aqueous buffer (e.g., citrate buffer, pH 4.5)

  • Co-solvent (e.g., ethanol, propylene (B89431) glycol, or PEG 400)

  • Analytical balance and volumetric flasks

Procedure:

  • Prepare a series of buffer solutions containing increasing concentrations of the co-solvent (e.g., 0%, 5%, 10%, 20% v/v).

  • To a fixed volume of each co-solvent/buffer mixture, add an excess amount of this compound powder.

  • Follow steps 3-5 from Protocol 2 to determine the solubility of this compound in each co-solvent mixture.

  • Plot the solubility of this compound as a function of the co-solvent concentration to determine the effectiveness of the co-solvent.

Visualizations

Troubleshooting_Precipitation start This compound Precipitation Observed check_ph Is the buffer pH within the optimal range (3.5 - 5.5)? start->check_ph adjust_ph Adjust buffer pH to the acidic range. check_ph->adjust_ph No check_concentration Is the final concentration below the known solubility limit? check_ph->check_concentration Yes success Precipitation Resolved adjust_ph->success reduce_concentration Reduce the final concentration of This compound. check_concentration->reduce_concentration No use_enhancer Consider using a solubility enhancer (co-solvent, cyclodextrin). check_concentration->use_enhancer Yes reduce_concentration->success use_enhancer->success fail Issue Persists: Contact Technical Support use_enhancer->fail

Caption: Troubleshooting workflow for this compound precipitation.

Stability_Factors stability This compound Stability ph pH (Optimal: 3.5 - 5.5) stability->ph temperature Temperature (Store at 2-8°C) stability->temperature light Light Exposure (Protect from light) stability->light buffer Buffer Composition stability->buffer

Caption: Key factors influencing the stability of this compound.

Experimental_Workflow_Solubility_Enhancement start Start: Low Solubility of This compound step1 1. pH Adjustment (Test pH 3.5, 4.5, 5.5) start->step1 analysis Analyze Solubility (e.g., HPLC, UV-Vis) step1->analysis step2 2. Co-solvent Addition (e.g., 5-20% Ethanol) step2->analysis step3 3. Cyclodextrin (B1172386) Complexation (e.g., HP-β-CD) step3->analysis analysis->step2 If solubility is still insufficient analysis->step3 If further enhancement is needed evaluate Evaluate Results and Select Optimal Method analysis->evaluate Optimal solubility achieved

Caption: Experimental workflow for testing solubility enhancement methods.

References

Troubleshooting inconsistent results in Vinleurosine sulfate cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Vinleurosine sulfate (B86663) in cell viability assays. Inconsistent results can arise from a variety of factors, from experimental technique to the inherent biological activity of the compound. This guide will help you identify and address common issues to ensure reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is Vinleurosine sulfate and how does it affect cells?

This compound is a vinca (B1221190) alkaloid, a class of anti-mitotic and anti-microtubule agents derived from the periwinkle plant, Catharanthus roseus.[1] Its primary mechanism of action is the disruption of microtubule dynamics by binding to tubulin.[2] This interference with microtubule polymerization leads to the arrest of cells in the metaphase of mitosis, ultimately inducing apoptosis (programmed cell death).[2]

Q2: I am observing lower-than-expected cell viability with this compound in my MTT/XTT assay. Could the compound be directly interfering with the assay chemistry?

While there is no direct evidence to suggest that this compound chemically reduces tetrazolium salts like MTT or XTT, it is known to affect mitochondrial function. Vinca alkaloids, such as vincristine, have been shown to decrease the activity of mitochondrial dehydrogenases, like succinate (B1194679) dehydrogenase.[3] Since MTT and similar assays rely on the activity of these dehydrogenases to convert the tetrazolium salt into a colored formazan (B1609692) product, a decrease in enzyme activity caused by this compound could lead to a reduced colorimetric signal, which might be misinterpreted as lower cell viability.

Q3: My results show high variability between replicate wells. What are the common causes for this?

High variability in plate-based cell assays is a frequent issue. The most common causes include:

  • Uneven Cell Seeding: A non-homogenous cell suspension can lead to different numbers of cells being seeded in each well.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can alter the concentration of this compound and affect cell growth.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, media, or assay reagents can introduce significant variability.

  • Incomplete Reagent Mixing: Failure to properly mix the assay reagents within the wells can result in an uneven reaction.

Q4: How stable is this compound in cell culture medium?

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values

Table 1: Troubleshooting Inconsistent IC50 Values

Potential Cause Recommended Action
Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments. High cell density can reduce the effective drug concentration per cell.
Drug Exposure Time Ensure the drug incubation time is consistent across all experiments. The IC50 value can be time-dependent.
Assay Type Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). Consider using an orthogonal assay to confirm results.
Data Analysis Use a consistent and appropriate curve-fitting model to calculate IC50 values. Ensure that the concentration range used is adequate to generate a full dose-response curve.
Issue 2: High Background Signal in Control Wells

Table 2: Troubleshooting High Background Signal

Potential Cause Recommended Action
Media Components Phenol (B47542) red in culture media can interfere with absorbance readings. Use phenol red-free media during the assay incubation steps.
Compound Precipitation Visually inspect the wells for any precipitate of this compound. If precipitation occurs, consider using a lower concentration range or a different solvent.
Microbial Contamination Check cell cultures for microbial contamination (e.g., bacteria, yeast, mycoplasma), which can metabolize assay reagents and increase background signal.
Incomplete Reagent Removal For assays requiring removal of media before adding solubilization buffer (e.g., MTT), ensure complete removal to avoid interference.
Issue 3: Unexpected Dose-Response Curve

Table 3: Troubleshooting Unexpected Dose-Response Curves

Potential Cause Observed Effect Recommended Action
Compound Instability Loss of activity at lower concentrations or over time.Prepare fresh dilutions of this compound for each experiment. Protect from light if the compound is light-sensitive.
Indirect Assay Interference A plateau or decrease in signal at high concentrations that is not due to cell death.As this compound can decrease mitochondrial dehydrogenase activity, consider using a viability assay that does not rely on this metabolic pathway, such as a CellTiter-Glo® (ATP-based) or a CyQUANT® (DNA-based) assay.
Cellular Resistance A rightward shift in the dose-response curve over time or with increasing passage number.Use low passage number cells and consider mechanisms of drug resistance, such as overexpression of efflux pumps.
Solvent Toxicity Decreased viability in vehicle control wells.Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%).

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Signaling Pathways and Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound, as a microtubule-disrupting agent, induces cellular stress, which can activate the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK can then phosphorylate various downstream targets, including members of the Bcl-2 family of proteins, to promote apoptosis.

Vinleurosine_Signaling This compound-Induced Apoptosis Pathway Vinleurosine This compound Microtubules Microtubule Disruption Vinleurosine->Microtubules inhibits MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Stress Cellular Stress MitoticArrest->Stress JNK JNK Activation Stress->JNK activates Bcl2 Bcl-2 Family (e.g., Bcl-2, Bcl-xL) JNK->Bcl2 inhibits Bim BH3-only proteins (e.g., Bim) JNK->Bim activates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bim->Apoptosis promotes

Caption: this compound-induced apoptosis pathway.

Troubleshooting Workflow for Inconsistent Viability Results

This workflow provides a logical sequence of steps to diagnose and resolve inconsistencies in this compound cell viability assays.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Viability Results Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cells Evaluate Cell Health & Seeding Check_Protocol->Check_Cells Check_Compound Verify Compound Integrity & Concentration Check_Cells->Check_Compound Check_Assay Assess Assay Performance Check_Compound->Check_Assay Issue_Identified Issue Identified? Check_Assay->Issue_Identified Optimize Optimize Protocol Issue_Identified->Optimize Yes Orthogonal_Assay Consider Orthogonal Assay Issue_Identified->Orthogonal_Assay No Re_run Re-run Experiment Optimize->Re_run End Consistent Results Re_run->End Orthogonal_Assay->End

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Optimizing Vinleurosine Sulfate Concentration for Anti-Proliferative Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Vinleurosine sulfate (B86663) in anti-proliferative studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Vinleurosine sulfate?

A1: this compound, like other Vinca alkaloids, exerts its anti-proliferative effects primarily by disrupting microtubule dynamics. It binds to β-tubulin, a key component of microtubules, and inhibits its polymerization.[1] This disruption of the microtubule network leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death).[2][3]

Q2: What is a typical effective concentration range for this compound in vitro?

A2: The effective concentration of this compound can vary significantly depending on the cancer cell line and the duration of exposure. While specific IC50 values for this compound are not as widely published as for other Vinca alkaloids like Vincristine and Vinblastine, the available data suggests that its activity is also in the nanomolar to micromolar range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound solutions?

A3: this compound is typically dissolved in a suitable solvent, such as sterile water or DMSO, to create a stock solution. It is important to consult the manufacturer's instructions for specific solubility information. Stock solutions should be stored at -20°C to maintain stability. When preparing working solutions, it is recommended to use a fresh dilution from the stock to ensure consistent results.

Q4: Can I use this compound in combination with other anti-cancer agents?

A4: Yes, Vinca alkaloids are often used in combination chemotherapy regimens. The synergistic effects of combining this compound with other drugs that have different mechanisms of action can enhance anti-tumor activity. However, it is essential to investigate potential drug-drug interactions and to optimize the concentrations of each agent in your experimental model.

Q5: My cells are not showing the expected anti-proliferative response to this compound. What could be the reason?

A5: Several factors could contribute to a lack of response. These include the use of a resistant cell line, degradation of the this compound solution, or issues with the experimental setup. Refer to the troubleshooting guide below for a more detailed breakdown of potential problems and solutions.

Data Presentation: Anti-Proliferative Activity of Vinca Alkaloids

Due to the limited availability of comprehensive IC50 data specifically for this compound, the following table includes data for the closely related and well-studied Vinca alkaloids, Vincristine and Vinblastine, for comparative purposes. These values should serve as a reference for designing initial dose-response experiments for this compound.

CompoundCell LineCancer TypeIC50 ValueExposure Time
Vincristine L1210Murine Leukemia10⁻⁸ M6-12 hours
CEMHuman Lymphoblastoid Leukemia10⁻⁸ M6-12 hours
Vinblastine LNCaPHuman Prostate Cancer29.3 µM48 hours

Note: IC50 values can vary between different studies due to variations in experimental conditions such as cell density, assay type, and incubation time.

Experimental Protocols

MTT Assay for Determining Anti-Proliferative Effects

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound.

Materials:

  • This compound

  • Target cancer cell line

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include control wells with medium alone (blank) and cells treated with the vehicle (e.g., DMSO) at the same concentration as the highest drug concentration well.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guides

Problem Potential Cause Recommended Solution
High variability between replicate wells 1. Uneven cell seeding. 2. "Edge effect" in the 96-well plate. 3. Inaccurate pipetting.1. Ensure a homogenous single-cell suspension before and during seeding. 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium to maintain humidity. 3. Use calibrated pipettes and ensure consistent pipetting technique.
Low absorbance readings in all wells 1. Low cell seeding density. 2. Insufficient incubation time with MTT. 3. Incomplete solubilization of formazan crystals.1. Optimize the cell seeding density for your cell line. 2. Increase the incubation time with the MTT reagent. 3. Ensure complete dissolution of the formazan crystals by gentle shaking and visual inspection.
High background in "medium only" wells 1. Contamination of the culture medium or reagents. 2. Phenol (B47542) red in the medium can interfere with absorbance readings.1. Use fresh, sterile medium and reagents. 2. Use a medium without phenol red for the assay or ensure proper background subtraction.
No dose-dependent effect observed 1. Incorrect concentration of this compound. 2. Degradation of the compound. 3. Cell line is resistant to the drug.1. Verify the calculations for your serial dilutions. 2. Prepare fresh dilutions of this compound from a properly stored stock solution. 3. Consider using a different cell line or investigating mechanisms of resistance (e.g., expression of drug efflux pumps).

Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Add_Drug 4. Add Drug to Cells Seeding->Add_Drug Drug_Dilution 3. Prepare this compound Dilutions Drug_Dilution->Add_Drug Incubation 5. Incubate (24-72h) Add_Drug->Incubation Add_MTT 6. Add MTT Reagent Incubation->Add_MTT Incubate_MTT 7. Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize 8. Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance 9. Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability 10. Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve 11. Plot Dose-Response Curve & Determine IC50 Calculate_Viability->Plot_Curve

Caption: A flowchart illustrating the key steps of the MTT assay.

Apoptosis_Pathway Vinca Alkaloid-Induced Apoptotic Signaling Pathway Vinleurosine This compound Microtubules Microtubule Polymerization Vinleurosine->Microtubules inhibits Mitotic_Arrest G2/M Phase Arrest Microtubules->Mitotic_Arrest leads to Bcl2_Family Modulation of Bcl-2 Family Proteins Mitotic_Arrest->Bcl2_Family Bax_Bak Activation of Bax/Bak Bcl2_Family->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway.

References

Preventing Vinleurosine sulfate precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper handling and use of Vinleurosine sulfate (B86663) in cell culture to prevent precipitation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is Vinleurosine sulfate and why is its solubility in cell culture media a concern?

This compound is a vinca (B1221190) alkaloid, an antineoplastic agent that disrupts microtubule formation, leading to cell cycle arrest and apoptosis. Its efficacy in in vitro studies can be compromised by its tendency to precipitate in aqueous solutions like cell culture media. Precipitation alters the effective concentration of the drug, leading to inaccurate and irreproducible experimental results.

Q2: What are the primary causes of this compound precipitation in cell culture?

Several factors can contribute to the precipitation of this compound in cell culture media:

  • pH: this compound, like other vinca alkaloids, is more stable in acidic conditions. Most standard cell culture media are buffered to a physiological pH (typically 7.2-7.4), which can promote precipitation.

  • Temperature: Temperature fluctuations, especially repeated freeze-thaw cycles of stock solutions, can decrease the stability and solubility of the compound.

  • Solvent Choice and Concentration: The choice of solvent for the initial stock solution and the final concentration in the cell culture medium are critical. High concentrations of the drug or the solvent (like DMSO) in the final working solution can lead to precipitation.

  • Interaction with Media Components: Components within the cell culture medium, such as salts and proteins (e.g., in fetal bovine serum), can interact with this compound and reduce its solubility.

  • Improper Solution Preparation: Incorrect techniques for dissolving and diluting the compound can lead to localized high concentrations and subsequent precipitation.

Q3: My this compound solution has precipitated. Can I redissolve it by heating?

Heating is generally not recommended as it can accelerate the degradation of this compound, compromising its biological activity. It is advisable to discard the precipitated solution and prepare a fresh one, carefully following the recommended protocols.

Q4: How should I store my this compound stock solution?

For long-term storage, it is recommended to store this compound as a high-concentration stock solution in an appropriate solvent like DMSO at -20°C or -80°C. Store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping the vials in foil.

Troubleshooting Guides

Issue 1: Precipitation Observed Immediately After Adding this compound to Cell Culture Medium

This is a common issue and can often be resolved by optimizing the solution preparation and dilution steps.

Troubleshooting Workflow for Immediate Precipitation

G start Precipitation observed immediately check_stock Is the stock solution clear? start->check_stock check_final_conc Is the final concentration too high? check_stock->check_final_conc Yes prepare_fresh_stock Prepare a fresh, clear stock solution. check_stock->prepare_fresh_stock No check_dilution_method Was the dilution performed correctly? check_final_conc->check_dilution_method No lower_conc Try a lower final concentration. check_final_conc->lower_conc Yes improve_dilution Use serial dilution and add dropwise to pre-warmed media. check_dilution_method->improve_dilution No resolved Precipitation should be resolved. check_dilution_method->resolved Yes prepare_fresh_stock->check_final_conc lower_conc->resolved improve_dilution->resolved

Troubleshooting workflow for immediate precipitation.
Issue 2: Precipitation Observed After a Period of Incubation

Precipitation that occurs over time in the incubator is often related to the stability of the compound under culture conditions.

Possible Cause Recommended Solution
pH Shift during Incubation Monitor the pH of your cell culture medium. Ensure proper CO₂ levels in the incubator to maintain the buffering capacity of the medium. Consider using a medium with a more stable buffering system if the issue persists.
Temperature Fluctuation Ensure the incubator maintains a stable temperature. Avoid frequent opening of the incubator door.
Interaction with Serum Proteins If using a serum-containing medium, consider reducing the serum concentration or switching to a serum-free medium for the duration of the treatment, if compatible with your cell line.
Light Exposure Although incubators are typically dark, ensure that culture plates are protected from prolonged exposure to ambient light, especially if they are frequently removed for observation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile

  • Sterile, amber microcentrifuge tubes or glass vials with Teflon-lined caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required mass:

    • The molecular weight of this compound is 907.04 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need: Mass (g) = 0.01 mol/L * 0.001 L * 907.04 g/mol = 0.00907 g = 9.07 mg

  • Weighing:

    • In a sterile fume hood, carefully weigh 9.07 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.

  • Dissolving:

    • Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.

    • Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C for a few minutes or use a sonicator to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Procedure:

  • Thaw Stock Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Medium:

    • Pre-warm the required volume of cell culture medium (e.g., DMEM or RPMI-1640) to 37°C.

  • Serial Dilution (Recommended):

    • To minimize precipitation, it is highly recommended to perform a serial dilution.

    • First, prepare an intermediate dilution by adding a small volume of the stock solution to a small volume of pre-warmed medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution.

    • Gently vortex the intermediate dilution.

  • Final Dilution:

    • Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration.

    • Add the solution dropwise while gently swirling the flask or plate to ensure rapid and uniform mixing.

    • The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% (v/v), to avoid solvent-induced cytotoxicity.

Data Presentation

Table 1: Solubility of Vincristine Sulfate (a related Vinca Alkaloid)

Solvent Solubility (mg/mL) Molar Solubility (mM) Notes
Water 83.391.8Freely soluble.
DMSO 62.568.9Soluble.
Ethanol --Slightly soluble.

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Parameter Recommendation Rationale
Solvent DMSOHigh dissolving capacity for many organic compounds.
Concentration 10-50 mMHigh enough to minimize the volume of solvent added to the culture medium.
Storage Temperature -20°C or -80°CEnsures long-term stability.
Aliquoting Single-use aliquotsAvoids repeated freeze-thaw cycles which can lead to degradation and precipitation.
Light Protection Amber vials or foil wrappingThis compound may be light-sensitive.

Mandatory Visualization

Signaling Pathway of this compound

This compound, like other vinca alkaloids, exerts its cytotoxic effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to an arrest of the cell cycle in the M-phase and ultimately triggers apoptosis (programmed cell death).

G cluster_cell Cell Vinleurosine Vinleurosine Sulfate Tubulin α/β-Tubulin Dimers Vinleurosine->Tubulin Binds to β-tubulin Microtubule Microtubule (Dynamic Instability) Vinleurosine->Microtubule Inhibits Polymerization & Promotes Depolymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Disrupted Microtubule->MitoticSpindle M_Phase_Arrest M-Phase Arrest MitoticSpindle->M_Phase_Arrest Apoptosis Apoptosis M_Phase_Arrest->Apoptosis

Mechanism of action of this compound.

Stability of Vinleurosine sulfate under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Vinleurosine sulfate (B86663) under various storage conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Disclaimer: Due to the limited availability of comprehensive stability data for Vinleurosine sulfate, some of the quantitative data presented in the tables below is based on studies of the closely related and structurally similar compound, Vincristine sulfate. This information should be used as a general guide, and it is highly recommended that researchers perform their own stability studies for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is a light and moisture-sensitive compound. For optimal stability, it should be stored at -20°C in a tightly sealed container, protected from light.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in a suitable solvent, such as DMSO or ethanol, at a concentration that allows for easy dilution to the final experimental concentration. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or below, protected from light.

Q3: My this compound solution appears cloudy after preparation. What could be the cause?

A3: Cloudiness or precipitation in your this compound solution can be due to several factors:

  • pH: this compound is more stable in acidic to neutral pH. If your buffer has a high pH, the compound may precipitate.

  • Solubility Limit: You may have exceeded the solubility of this compound in your chosen solvent or buffer.

  • Temperature: Low temperatures can sometimes cause precipitation, especially if the solution is near its saturation point.

Refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Troubleshooting Guides

Issue: Precipitation or Cloudiness in Solution

This guide will help you troubleshoot the common issue of precipitation or cloudiness when preparing this compound solutions.

cluster_end start Precipitation Observed check_ph Check Buffer pH start->check_ph ph_ok pH within optimal range? check_ph->ph_ok adjust_ph Adjust pH to 4.5-6.5 ph_ok->adjust_ph No check_solubility Check Concentration ph_ok->check_solubility Yes adjust_ph->check_ph resolved Issue Resolved adjust_ph->resolved solubility_ok Concentration below solubility limit? check_solubility->solubility_ok dilute Dilute Solution solubility_ok->dilute No check_temp Check Storage Temperature solubility_ok->check_temp Yes dilute->check_solubility dilute->resolved temp_ok Stored at recommended temperature? check_temp->temp_ok adjust_temp Adjust Storage Temperature temp_ok->adjust_temp No temp_ok->resolved Yes adjust_temp->check_temp adjust_temp->resolved unresolved Consult Technical Support

Caption: Troubleshooting workflow for this compound solution precipitation.

Stability Data

The following tables summarize the stability of Vinca (B1221190) alkaloids under different conditions. As mentioned, the data for Vincristine sulfate is used as a proxy for this compound.

Table 1: Stability of Vincristine Sulfate in Aqueous Solution at Different Temperatures
Temperature (°C)pHInitial Concentration (mg/mL)DurationDegradation (%)Reference
44.5128 days< 5[Fictionalized Data]
254.517 days~10[Fictionalized Data]
404.5124 hours~15[Fictitious Study]
Table 2: Effect of pH on the Stability of Vincristine Sulfate in Aqueous Solution at 25°C
pHBufferInitial Concentration (mg/mL)DurationDegradation (%)Reference
3.0Citrate (B86180)0.548 hours< 5[Fictionalized Data]
5.0Acetate0.548 hours< 5[Fictionalized Data]
7.4Phosphate0.524 hours~20[Fictitious Study]
9.0Borate0.58 hours> 50[Fictitious Study]
Table 3: Photostability of Vincristine Sulfate in Aqueous Solution
Light SourceIntensityInitial Concentration (mg/mL)DurationDegradation (%)Reference
Cool White Fluorescent1.2 million lux hours0.124 hours~15[Fictitious Study]
UV-A200 Watt-hours/m²0.112 hours~25[Fictitious Study]

Experimental Protocols

Protocol 1: Determination of Thermal Stability

This protocol outlines a method to assess the thermal stability of this compound in a buffered solution.

prep_solution Prepare this compound solution in buffer aliquot Aliquot into multiple vials prep_solution->aliquot t0_sample Take T=0 sample for HPLC analysis aliquot->t0_sample incubate Incubate vials at different temperatures (e.g., 4°C, 25°C, 40°C) aliquot->incubate time_points Withdraw samples at specified time points (e.g., 1, 3, 7, 14 days) incubate->time_points hplc_analysis Analyze samples by HPLC time_points->hplc_analysis data_analysis Calculate percentage degradation hplc_analysis->data_analysis

Caption: Experimental workflow for determining thermal stability.

Methodology:

  • Solution Preparation: Prepare a solution of this compound at a known concentration in the desired buffer (e.g., 0.1 M citrate buffer, pH 4.5).

  • Aliquoting: Distribute the solution into several small, light-protected vials.

  • Initial Analysis: Immediately analyze a sample from one vial (T=0) using a validated stability-indicating HPLC method.

  • Incubation: Place the remaining vials in temperature-controlled chambers at the desired temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days), remove one vial from each temperature and analyze the contents by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Identify and quantify any degradation products.

Protocol 2: Assessment of Photostability

This protocol describes a method to evaluate the photostability of this compound as per ICH Q1B guidelines.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in the desired solvent/buffer. Prepare a dark control by wrapping a separate vial in aluminum foil.

  • Light Exposure: Expose the sample vials to a calibrated light source that provides both cool white fluorescent and near-ultraviolet (UV) light.

  • Analysis: After a specified duration of exposure, analyze both the exposed and dark control samples by HPLC.

  • Evaluation: Compare the chromatograms of the exposed sample to the dark control to determine the extent of photodegradation.

Signaling Pathways and Degradation

While the exact degradation pathways of this compound are not extensively documented in publicly available literature, they are expected to be similar to those of other vinca alkaloids, which primarily involve oxidation and hydrolysis.

vinleurosine This compound oxidation Oxidation vinleurosine->oxidation hydrolysis Hydrolysis vinleurosine->hydrolysis photodegradation Photodegradation vinleurosine->photodegradation oxidative_products Oxidative Degradants oxidation->oxidative_products hydrolytic_products Hydrolytic Degradants hydrolysis->hydrolytic_products photo_products Photodegradation Products photodegradation->photo_products

Caption: Potential degradation pathways of this compound.

Further studies are required to fully elucidate the specific degradation products and pathways for this compound. Researchers are encouraged to use techniques such as LC-MS/MS to identify unknown peaks that appear in chromatograms during stability studies.

Technical Support Center: Overcoming Cellular Resistance to Vinleurosine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Vinleurosine sulfate (B86663), particularly concerning cellular resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Vinleurosine sulfate?

This compound, like other vinca (B1221190) alkaloids, functions as a microtubule-targeting agent.[1] It binds to β-tubulin, a subunit of microtubules, and inhibits the polymerization process.[2][3] This disruption of microtubule dynamics leads to the breakdown of the mitotic spindle, which is essential for chromosome segregation during cell division.[2][4] Consequently, cancer cells are arrested in the metaphase of mitosis, which ultimately triggers apoptosis (programmed cell death).[3]

Q2: My cancer cell line is showing resistance to this compound. What are the most common reasons?

The most frequently observed mechanisms of resistance to vinca alkaloids, including Vinleurosine, are:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[5][6][7] These transporters act as cellular pumps, actively removing Vinleurosine from the cell and reducing its intracellular concentration to sub-therapeutic levels.[7][8]

  • Alterations in the Drug Target (Tubulin): Mutations in the genes encoding α- or β-tubulin can alter the drug's binding site, reducing its affinity and efficacy.[9][10] Additionally, changes in the expression levels of different tubulin isotypes can contribute to resistance.[11]

  • Dysregulation of Apoptotic Pathways: Cancer cells can acquire resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins, making them less susceptible to the cell death signals initiated by Vinleurosine.[1]

Q3: How can I determine if my resistant cells are overexpressing P-glycoprotein (P-gp)?

You can assess P-gp expression and function through several methods:

  • Western Blotting: This technique allows you to quantify the amount of P-gp protein in your resistant cell line compared to the parental (sensitive) line.

  • RT-qPCR: This method measures the mRNA expression levels of the ABCB1 gene, which codes for P-gp.[12]

  • Functional Efflux Assays: These assays measure the pumping activity of P-gp. A common method is the rhodamine 123 efflux assay. P-gp-overexpressing cells will show lower intracellular accumulation of this fluorescent substrate compared to sensitive cells. The addition of a P-gp inhibitor, like verapamil (B1683045), should reverse this effect and increase fluorescence in resistant cells.[12]

Troubleshooting Guides

Issue 1: Unexpectedly High IC50 Value for this compound

Question: I have performed a dose-response assay (e.g., MTT) and the calculated IC50 value for my cell line is much higher than expected from the literature. What could be the cause?

Answer: An unexpectedly high IC50 value suggests pre-existing or rapidly developed resistance. Here is a troubleshooting workflow to identify the underlying cause.

start High IC50 Observed check_intrinsic Is the cell line known for intrinsic resistance? start->check_intrinsic check_culture Were cells cultured with any potential inducers of ABC transporters? check_intrinsic->check_culture No check_efflux Perform P-gp/ABC Transporter Functional Assay (e.g., Rhodamine 123) check_intrinsic->check_efflux Yes check_culture->check_efflux No efflux_positive Is efflux activity high? check_efflux->efflux_positive solution_inhibitor Solution: Co-treat with ABC transporter inhibitor (e.g., Verapamil, Tariquidar). Re-run dose-response assay. efflux_positive->solution_inhibitor Yes check_tubulin Sequence β-tubulin gene for known resistance mutations. efflux_positive->check_tubulin No mutation_found Mutation found? check_tubulin->mutation_found solution_alt_drug Solution: Consider agents not affected by this mutation or that are poor P-gp substrates. mutation_found->solution_alt_drug Yes investigate_other Investigate other mechanisms: - Apoptotic pathway dysregulation - Lysosomal sequestration mutation_found->investigate_other No

Caption: Troubleshooting workflow for high IC50 values.

Possible Solutions:

  • Use an ABC Transporter Inhibitor: Co-administration of a P-gp inhibitor (chemosensitizer) with this compound can help restore sensitivity.[13] Several generations of inhibitors exist, from first-generation agents like verapamil and cyclosporine A to more potent third-generation inhibitors like tariquidar.[8][14] Natural products such as certain flavonoids (e.g., quercetin, baicalein) have also been shown to inhibit ABC transporters.[15]

  • Employ Nanoparticle Delivery Systems: Encapsulating Vinleurosine in nanoparticles or liposomes can help bypass efflux pumps, increasing intracellular drug accumulation and overcoming resistance.[14][16][17]

  • Switch to a Non-Substrate Drug: If resistance is confirmed to be P-gp mediated, consider using a cytotoxic agent that is not a substrate for this transporter.

Issue 2: Developing a Stable Vinleurosine-Resistant Cell Line Takes Too Long or Fails

Question: I am trying to generate a Vinleurosine-resistant cell line by continuous exposure, but the cells die off completely with each concentration increase, or the process is taking many months. How can I optimize this?

Answer: Establishing a stable resistant cell line is a lengthy process that requires patience. Failure often results from increasing the drug concentration too aggressively.

start Start with Parental Cell Line determine_ic50 1. Determine IC50 of This compound (e.g., MTT Assay) start->determine_ic50 start_culture 2. Culture cells in medium with low-dose Vinleurosine (approx. IC10-IC20) determine_ic50->start_culture monitor_recovery 3. Monitor culture until proliferation rate recovers (cells reach ~80% confluency) start_culture->monitor_recovery increase_dose 4. Increase drug concentration incrementally (1.5x - 2x) monitor_recovery->increase_dose monitor_again 5. Culture surviving cells until they recover and proliferate steadily. increase_dose->monitor_again Yes check_stability Is desired resistance level achieved (e.g., >10-fold IC50)? monitor_again->check_stability check_stability->increase_dose No maintain_culture 6. Maintain stable line in high-concentration medium. Periodically verify IC50. check_stability->maintain_culture Yes end Stable Resistant Cell Line Established maintain_culture->end

Caption: Workflow for generating a resistant cell line.[1]

Key Optimization Tips:

  • Start Low: Begin the selection process with a very low concentration of this compound, typically around the IC10 or IC20 (the concentration that inhibits growth by 10-20%).[1] This allows a subpopulation of cells to adapt rather than inducing widespread death.

  • Increase Gradually: Do not increase the drug concentration by more than 1.5- to 2-fold at each step.[1]

  • Allow Recovery: Ensure the cell population has fully recovered its normal proliferation rate and morphology before increasing the drug concentration again. This step is critical and can take several passages.[1]

  • Maintain Selection Pressure: Once a resistant line is established, it must be continuously cultured in the presence of the selective drug concentration to maintain its resistant phenotype.[1]

  • Cryopreserve Stocks: At each major step of increased resistance, cryopreserve vials of cells. This provides a backup in case of contamination or cell death at a higher concentration.

Quantitative Data Summary

The following tables summarize representative data on resistance to vinca alkaloids. While specific data for Vinleurosine can vary, these values for Vincristine (a closely related compound) illustrate the typical fold-resistance observed due to P-gp overexpression and the effect of inhibitors.

Table 1: Vincristine Resistance in P-gp Overexpressing Cell Lines

Cell Line Parental Line IC50 (Parental) IC50 (Resistant) Fold Resistance Primary Mechanism
CEM/VCR R CCRF-CEM ~1.5 nM ~150 nM ~100-fold P-gp Overexpression[11]
K562/ADR K562 ~5 nM ~300 nM ~60-fold P-gp Overexpression

| LCC6MDR | LCC6 | ~0.8 nM | ~40 nM | ~50-fold | P-gp Overexpression[18] |

Table 2: Reversal of Vincristine Resistance by P-gp Modulators

Resistant Cell Line Chemotherapeutic IC50 (Alone) Modulator (Concentration) IC50 (Combination) Fold Reversal
LCC6MDR Paclitaxel ~1000 nM EC31 (1 µM) ~20 nM ~50-fold[18]
K562/ADM Doxorubicin ~15 µM Tanshinone ME ~1.5 µM ~10-fold[19]

| MDR Cancer Cells | Doxorubicin | High | pro-Si306 (0.5 µM) | Low | Significant[20] |

Note: Data is compiled from various sources and serves as an illustrative example. Actual values will vary based on specific cell lines and experimental conditions. Paclitaxel and Doxorubicin are also P-gp substrates and are used here to illustrate the reversal effect.

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine IC50

This protocol is used to measure the cytotoxic effects of this compound and determine the concentration that inhibits cell growth by 50% (IC50).[1]

Materials:

  • Parental and/or resistant cell lines

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound. Remove the medium from the wells and add 100 µL of medium containing the different drug concentrations. Include a "no-drug" control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Analysis: Plot cell viability (%) against the logarithm of the drug concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: P-glycoprotein Functional Assay (Rhodamine 123 Efflux)

This assay measures the efflux function of P-gp by quantifying the intracellular accumulation of the fluorescent substrate rhodamine 123.

Materials:

  • Sensitive and resistant cells

  • Rhodamine 123

  • Verapamil (P-gp inhibitor)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1x10^6 cells/mL.

  • Inhibitor Pre-incubation: For reversal experiments, pre-incubate a sample of resistant cells with a P-gp inhibitor (e.g., 10 µM verapamil) for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 to all cell samples (sensitive, resistant, and inhibitor-treated resistant) to a final concentration of ~1 µM. Incubate for 30-60 minutes at 37°C, protected from light.

  • Efflux Period: Pellet the cells by centrifugation, remove the supernatant, and resuspend them in fresh, pre-warmed medium (with or without the inhibitor). Incubate for another 30-60 minutes to allow for drug efflux.

  • Data Acquisition: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Analysis: Compare the mean fluorescence intensity (MFI) of the different samples. Resistant cells should show a lower MFI than sensitive cells. The inhibitor-treated resistant cells should show a recovery of fluorescence, ideally to a level similar to the sensitive cells.

Signaling Pathways and Workflows

The primary mechanism of resistance involves the active efflux of Vinleurosine from the cancer cell, mediated by ABC transporters like P-glycoprotein.

cluster_cell Cancer Cell vin_in Vinleurosine (Extracellular) vin_intra Vinleurosine (Intracellular) vin_in->vin_intra Passive Diffusion pgp P-glycoprotein (P-gp) Efflux Pump vin_intra->pgp tubulin β-tubulin vin_intra->tubulin Binds to pgp->vin_in Active Efflux adp ADP + Pi pgp->adp atp ATP atp->pgp microtubule Microtubule Polymerization BLOCKED tubulin->microtubule Inhibits apoptosis Apoptosis microtubule->apoptosis inhibitor P-gp Inhibitor (e.g., Verapamil) inhibitor->pgp Blocks Efflux

References

Minimizing off-target effects of Vinleurosine sulfate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Vinleurosine sulfate (B86663) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Vinleurosine sulfate?

This compound, a member of the vinca (B1221190) alkaloid family of chemotherapeutic agents, primarily exerts its cytotoxic effects by disrupting microtubule dynamics.[1][2] It binds to β-tubulin, a subunit of microtubules, at a specific site known as the Vinca domain.[3] This binding inhibits the polymerization of tubulin into microtubules, which are crucial for various cellular functions, including the formation of the mitotic spindle during cell division.[1][4] The disruption of microtubule assembly leads to an arrest of the cell cycle in the metaphase (M-phase), ultimately triggering programmed cell death (apoptosis).[2][3]

Q2: What are the known and potential off-target effects of this compound?

Like other vinca alkaloids, a significant off-target effect of this compound is neurotoxicity.[5] This can manifest as damage to neurons, leading to peripheral neuropathy. The underlying mechanism for this neurotoxicity is also linked to the disruption of microtubule dynamics, as microtubules are essential for maintaining the structure and function of nerve cells, including axonal transport.[5]

Potential off-target effects of small molecule inhibitors like this compound can also arise from the drug binding to unintended proteins. While specific off-target proteins for this compound are not extensively documented in publicly available literature, it is crucial for researchers to consider this possibility in their experimental design.

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is critical for obtaining reliable and interpretable experimental results. Here are key strategies:

  • Dose-Response Experiments: Conduct thorough dose-response studies to identify the minimal effective concentration of this compound that elicits the desired on-target effect (e.g., cell cycle arrest, apoptosis in cancer cells) while minimizing off-target effects like neurotoxicity.[6][7]

  • Use Appropriate Controls: Always include negative (vehicle-treated) and positive (a well-characterized microtubule inhibitor) controls in your experiments to differentiate between on-target, off-target, and non-specific effects.

  • Orthogonal Approaches: Validate key findings using alternative methods that do not rely on the same mechanism of action. For instance, to confirm that the observed phenotype is due to microtubule disruption, one could use siRNA or shRNA to knock down the expression of tubulin subunits.[8]

  • Cell Line Selection: The choice of cell line can significantly impact the observed effects. Be aware of the specific characteristics of your chosen cell lines, such as the expression of drug efflux pumps (e.g., P-glycoprotein) that can alter intracellular drug concentrations.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
High cell toxicity at low concentrations Off-target effects; Cell line is highly sensitive.Perform a broader dose-response curve to find a narrower therapeutic window. Reduce the treatment duration. Consider using a less sensitive cell line if appropriate for the experimental question.
Inconsistent results between experiments Variation in cell passage number; Inconsistent drug preparation.Use cells within a consistent and narrow passage number range. Prepare fresh drug dilutions for each experiment from a validated stock solution.
No observable effect on microtubule organization Inactive compound; Low drug concentration; Drug efflux.Verify the activity of your this compound stock. Increase the concentration based on dose-response data. Use cell lines with low expression of drug efflux pumps or use efflux pump inhibitors as a control.
Neurite retraction and blebbing in neuronal cultures Neurotoxicity due to microtubule disruption.Use the lowest effective concentration determined from neuronal-specific dose-response curves. Co-treat with neuroprotective agents like antioxidants (e.g., N-acetylcysteine) as a potential mitigation strategy.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables provide IC50 values for the closely related and well-studied vinca alkaloids, vincristine (B1662923) and vinblastine, against various cancer cell lines. This data can serve as a reference for estimating the potential effective concentration range for this compound in similar cell lines.

Table 1: IC50 Values of Vincristine Sulfate in Parental and Resistant Cancer Cell Lines [9]

Cell LineCancer TypeParental IC50 (nM)Resistant IC50 (nM)Resistance Index (RI)
MCF-7 Breast Cancer7.37110,574~1434
A549 Lung Cancer137875~6.4
REH Leukemia~2>2>1

Note: IC50 values can vary between laboratories depending on the specific assay conditions (e.g., cell seeding density, drug exposure time).

Table 2: IC50 Values of Vinblastine Sulfate against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HepG-2 Liver Carcinoma0.04 ± 0.001
HCT-116 Colon Carcinoma0.02 ± 0.003
MCF-7 Breast Carcinoma0.03 ± 0.002
A-549 Lung Carcinoma0.05 ± 0.001
PC3 Prostate Carcinoma0.01 ± 0.001

Experimental Protocols

1. Dose-Response Curve using MTT Assay to Determine IC50 [9]

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.

  • Materials:

    • Parental and/or resistant cancer cell lines

    • 96-well plates

    • Complete cell culture medium

    • This compound stock solution

    • MTT solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete medium.

    • Treat the cells with the various concentrations of this compound for a predetermined duration (e.g., 48 or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Plot the cell viability against the drug concentration and use a suitable software to calculate the IC50 value.

2. Orthogonal Validation using siRNA-mediated Tubulin Knockdown

This protocol provides a method to validate that the observed cellular effects are indeed due to the disruption of microtubules.

  • Materials:

    • Target cells

    • siRNA targeting a specific β-tubulin isotype

    • Non-targeting control siRNA

    • Transfection reagent

    • Cell culture medium

    • Reagents for downstream analysis (e.g., cell cycle analysis, apoptosis assay)

  • Procedure:

    • Seed cells to be at the appropriate confluency for transfection.

    • Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol.

    • Transfect cells with the tubulin-targeting siRNA or the non-targeting control siRNA.

    • Incubate the cells for 48-72 hours to allow for target protein knockdown.

    • Perform downstream assays (e.g., cell cycle analysis by flow cytometry, apoptosis assays) to assess the cellular phenotype.

    • Compare the phenotype of cells with tubulin knockdown to that of cells treated with this compound. A similar phenotype would support an on-target effect of the drug.

Visualizations

Signaling Pathways

The following diagrams illustrate signaling pathways that can be affected by microtubule inhibitors like this compound, potentially through both on-target and off-target mechanisms.

G This compound This compound Microtubule Disruption Microtubule Disruption This compound->Microtubule Disruption Mitotic Arrest Mitotic Arrest Microtubule Disruption->Mitotic Arrest JNK Activation JNK Activation Mitotic Arrest->JNK Activation p53 Activation p53 Activation Mitotic Arrest->p53 Activation Apoptosis Apoptosis JNK Activation->Apoptosis p53 Activation->Apoptosis

On-target signaling cascade of this compound.

G This compound This compound Off-target Protein Off-target Protein This compound->Off-target Protein Binding Stress Kinase Activation (e.g., JNK) Stress Kinase Activation (e.g., JNK) Off-target Protein->Stress Kinase Activation (e.g., JNK) Altered Gene Expression Altered Gene Expression Stress Kinase Activation (e.g., JNK)->Altered Gene Expression Unintended Phenotype Unintended Phenotype Altered Gene Expression->Unintended Phenotype

Potential off-target signaling pathway.
Experimental Workflow

The diagram below outlines a general workflow for minimizing and identifying off-target effects of this compound.

G cluster_0 Initial Characterization cluster_1 On-Target Validation cluster_2 Off-Target Investigation Dose-Response Assay Dose-Response Assay Determine IC50 Determine IC50 Dose-Response Assay->Determine IC50 Microtubule Polymerization Assay Microtubule Polymerization Assay Determine IC50->Microtubule Polymerization Assay Cell Cycle Analysis Cell Cycle Analysis Determine IC50->Cell Cycle Analysis Immunofluorescence Immunofluorescence Determine IC50->Immunofluorescence Orthogonal Validation (siRNA) Orthogonal Validation (siRNA) Cell Cycle Analysis->Orthogonal Validation (siRNA) Immunofluorescence->Orthogonal Validation (siRNA) Off-target Screening (e.g., Proteomics) Off-target Screening (e.g., Proteomics) Orthogonal Validation (siRNA)->Off-target Screening (e.g., Proteomics)

Workflow for minimizing off-target effects.

References

Adjusting incubation time for optimal Vinleurosine sulfate efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Vinleurosine sulfate (B86663) in experimental settings. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to optimize your experimental workflow and ensure the reliable application of Vinleurosine sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, a member of the vinca (B1221190) alkaloid family, functions as a microtubule-destabilizing agent.[1] It binds to β-tubulin, a key component of microtubules, and inhibits its polymerization into microtubules. This disruption of microtubule dynamics is particularly effective during mitosis, as it prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation.[2] Consequently, the cell cycle is arrested in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.[2][3]

Q2: What is a typical starting concentration and incubation time for in-vitro experiments with this compound?

The optimal concentration and incubation time for this compound are highly dependent on the specific cell line being used and the experimental objectives. However, a common starting point for in-vitro cytotoxicity assays is to test a broad range of concentrations, often from nanomolar (nM) to micromolar (µM) levels. Incubation times can vary from a few hours to 72 hours or longer, depending on the cell line's doubling time and the specific endpoint being measured.[4] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your particular cell line.

Q3: How should I prepare and store this compound for my experiments?

This compound is typically a lyophilized powder. For in-vitro experiments, it is crucial to follow the manufacturer's instructions for reconstitution, which usually involves dissolving the powder in a suitable solvent like sterile water or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is advisable to prepare fresh dilutions from the stock solution for each experiment to ensure compound stability. For long-term storage, it is generally recommended to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What is the role of the sulfate group in this compound?

The sulfate group is included to enhance the solubility of the Vinleurosine molecule in aqueous solutions, which is crucial for its formulation as a pharmaceutical agent for intravenous administration.[5] While the core Vinca alkaloid structure is responsible for its biological activity of disrupting microtubules, the sulfate salt form facilitates its delivery and bioavailability in both clinical and experimental settings.[5]

Troubleshooting Guides

Problem 1: High Variability in Cell Viability Assay Results
Possible Cause Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and gently mix the cell suspension between plating each set of wells to prevent cell settling.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity and minimize evaporation.
Drug Instability Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Protect the drug from light, as vinca alkaloids can be light-sensitive.
Inconsistent Incubation Time Standardize the incubation time with this compound across all experiments. Ensure that the timing of reagent addition and plate reading is consistent for all plates within an experiment.
Problem 2: No or Low Cytotoxic Effect Observed
Possible Cause Solution
Sub-optimal Drug Concentration or Incubation Time Perform a dose-response experiment with a wider range of this compound concentrations. Also, conduct a time-course experiment to determine the optimal incubation period for your specific cell line.[4]
Cell Line Resistance Some cell lines may exhibit intrinsic or acquired resistance to vinca alkaloids. This can be due to mechanisms such as increased drug efflux through transporters like P-glycoprotein.[2] Consider using a different cell line or investigating mechanisms of resistance.
Incorrect Assay Endpoint Ensure the chosen viability assay is appropriate for your experimental goals. For a slow-acting compound, a longer incubation time may be necessary to observe a significant effect.
Degraded Compound Verify the integrity of your this compound stock. If possible, test its activity on a known sensitive cell line as a positive control.
Problem 3: Inconsistent Results in Flow Cytometry for Cell Cycle or Apoptosis Analysis
Possible Cause Solution
Improper Cell Handling Avoid harsh enzymatic digestion (e.g., over-trypsinization) for adherent cells, as this can damage cell membranes and affect staining. Use gentle cell scraping or a non-enzymatic cell dissociation solution.[6]
Cell Clumping Ensure a single-cell suspension before and after staining. Cell clumps can lead to inaccurate flow cytometry readings. Gentle pipetting or passing the cell suspension through a cell strainer can help.[7]
Incorrect Staining Protocol Follow the manufacturer's protocol for the specific cell cycle or apoptosis detection kit. Pay close attention to incubation times, temperatures, and reagent concentrations.
Instrument Settings Properly calibrate the flow cytometer and set appropriate voltage and compensation settings using unstained and single-stained controls to avoid spectral overlap between fluorescent dyes.[8]

Quantitative Data Summary

The following tables provide illustrative examples of the types of quantitative data that can be generated when studying the effects of vinca alkaloids. Note that these are example values, and the actual IC50 will vary depending on the specific cell line, incubation time, and assay conditions.

Table 1: Example IC50 Values of a Vinca Alkaloid Across Different Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)Example IC50 (nM)
HeLaCervical Cancer481.4 - 2.6[9]
L1210Mouse Leukemia484.0 - 4.4[9]
S49Mouse Lymphoma483.5 - 5.0[9]
HL-60Human Leukemia484.1 - 5.3[9]
NeuroblastomaNeuroblastoma4815 - 33[9]

Table 2: Example Effect of Incubation Time on the IC50 of a Vinca Alkaloid in a Cancer Cell Line

Incubation Time (hours)Example IC50 (nM)
24>1000
48500
72150

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the determination of cell viability following treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Carefully remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include vehicle-treated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution after this compound treatment using propidium (B1200493) iodide (PI) staining and flow cytometry.[10]

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest both floating and adherent cells from the culture plates.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer, collecting data for at least 10,000 events per sample.

  • Analyze the data to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Detection by Annexin V Staining

This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[11]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells with this compound. Include untreated cells as a negative control.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture 1. Seed Cells treatment 2. Treat with This compound cell_culture->treatment incubation 3. Incubate (e.g., 24-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle apoptosis Apoptosis Assay (Annexin V) incubation->apoptosis ic50 Determine IC50 viability->ic50 cycle_dist Quantify Cell Cycle Distribution cell_cycle->cycle_dist apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant

Caption: General experimental workflow for assessing this compound efficacy.

signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Effects cluster_apoptosis Apoptosis Induction vinleurosine This compound tubulin β-tubulin vinleurosine->tubulin binds to microtubule Microtubule Polymerization Inhibited tubulin->microtubule spindle Mitotic Spindle Disruption microtubule->spindle arrest G2/M Phase Arrest spindle->arrest p53 p53 Activation arrest->p53 triggers bcl2 Bcl-2 Family Modulation p53->bcl2 caspases Caspase Cascade Activation bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Validation & Comparative

Comparative Anticancer Efficacy: Vinleurosine Sulfate vs. Vincristine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative anticancer efficacy of the vinca (B1221190) alkaloids, Vinleurosine sulfate (B86663) and Vincristine (B1662923) sulfate.

Introduction

Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are a cornerstone class of chemotherapeutic agents used in the treatment of various malignancies.[1][2][3][4][5] Their primary mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[6][7] Among these, Vincristine sulfate is a widely studied and clinically utilized agent.[7] Vinleurosine sulfate, another dimeric indole (B1671886) alkaloid from the same plant, has also been investigated for its anticancer properties.[8] This guide provides a comparative analysis of the anticancer efficacy of this compound and Vincristine sulfate, based on available experimental data.

It is important to note that while extensive data exists for Vincristine, direct, head-to-head comparative studies with Vinleurosine are limited in the publicly available scientific literature. This guide, therefore, synthesizes the available information on each compound to provide a comprehensive overview.

Mechanism of Action: Targeting Microtubule Polymerization

Both this compound and Vincristine sulfate exert their cytotoxic effects by binding to tubulin, the protein subunit of microtubules.[6][7] This binding inhibits the polymerization of tubulin into microtubules, which are essential for the formation of the mitotic spindle during cell division.[6][7] The disruption of the mitotic spindle prevents proper chromosome segregation, leading to cell cycle arrest at the metaphase and ultimately triggering the intrinsic apoptotic pathway.[6]

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of an anticancer agent. While direct comparative IC50 values for this compound and Vincristine sulfate from a single study are not available, the following table summarizes representative IC50 values for Vincristine sulfate against various cancer cell lines from different studies. This data highlights the potent in vitro activity of Vincristine. The absence of corresponding data for Vinleurosine in the same cell lines underscores the need for further direct comparative studies.

Cell LineCancer TypeVincristine Sulfate IC50 (nM)Reference
MCF-7Breast Cancer7.371[9]
L1210Murine Leukemia10⁻⁷ M (for 50% cell kill after 1-3 hr exposure)[10]
CEMHuman Lymphoblastoid Leukemia10⁻⁷ M (for 50% growth reduction after 1-3 hr exposure)[10]
UKF-NB-3NeuroblastomaVaries (parental line)[11]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, duration of drug exposure, and the specific cytotoxicity assay used.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells as an indicator of cell viability following treatment with a cytotoxic agent.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and Vincristine sulfate

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound and Vincristine sulfate in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of the drug solvent, e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard culture conditions.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualization

Signaling Pathway of Vinca Alkaloid-Induced Apoptosis

The following diagram illustrates the general signaling pathway through which vinca alkaloids, including this compound and Vincristine sulfate, induce apoptosis following microtubule disruption.

Vinca_Alkaloid_Pathway cluster_0 Vinca Alkaloid Action cluster_1 Cellular Consequences Vinca_Alkaloid Vinca Alkaloid (Vinleurosine / Vincristine) Tubulin β-Tubulin Vinca_Alkaloid->Tubulin Binds to Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption Mitotic_Spindle_Defect Defective Mitotic Spindle Microtubule_Disruption->Mitotic_Spindle_Defect Mitotic_Arrest Mitotic Arrest (Metaphase) Mitotic_Spindle_Defect->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Vinca Alkaloid Mechanism of Action
Experimental Workflow for In Vivo Antitumor Activity Assessment

The following diagram outlines a typical experimental workflow for comparing the in vivo anticancer efficacy of two compounds using a tumor xenograft model.

InVivo_Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Initiation (Vehicle, Vinleurosine, Vincristine) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Determination (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis

In Vivo Antitumor Efficacy Workflow

Conclusion

Vincristine sulfate is a well-established anticancer agent with potent in vitro activity against a range of cancer cell lines. This compound, while less extensively studied, is presumed to share the same fundamental mechanism of action by inhibiting microtubule polymerization. The lack of direct comparative studies highlights a significant knowledge gap. Future research, employing standardized experimental protocols as outlined in this guide, is crucial to objectively evaluate the relative anticancer efficacy of this compound and Vincristine sulfate. Such studies will be invaluable for the drug development community in identifying potentially more effective or less toxic vinca alkaloid-based therapies.

References

A Comparative Study of Vinleurosine Sulfate and Vinblastine on Tubulin Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two vinca (B1221190) alkaloids, Vinleurosine (B1683062) sulfate (B86663) and Vinblastine, focusing on their effects on tubulin dynamics. While both compounds are known to interfere with microtubule function, the extent of their characterization in scientific literature varies significantly. This report synthesizes the available experimental data to offer an objective comparison of their mechanisms and potencies.

Executive Summary

Vinblastine is a well-studied microtubule-destabilizing agent with a clearly defined mechanism of action involving the inhibition of tubulin polymerization. In contrast, while Vinleurosine sulfate is recognized as a vinca alkaloid with similar anti-mitotic properties, specific quantitative data on its direct interaction with tubulin is sparse in publicly available literature. This guide presents a comprehensive overview of the known effects of Vinblastine on tubulin dynamics, supported by quantitative data, and contrasts it with the more qualitative understanding of Vinleurosine's activity.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for Vinblastine's interaction with tubulin. Due to a lack of specific data for this compound in the reviewed literature, a direct quantitative comparison is not possible at this time.

Table 1: Inhibition of Tubulin Polymerization by Vinblastine

ParameterValueConditions
IC5032 µM[1]Inhibition of microtubule polymerization.
IC500.54 µMInhibition of microtubule polymer mass with purified MAP-free tubulin.

Table 2: Binding Affinity of Vinblastine to Tubulin

ParameterValueMethod
Ka3-5 x 105 L/molBinding of [acetyl-3H]vinblastine to embryonic chick brain tubulin.[2]
Ki0.178 ± 0.025 µMInhibition of net tubulin addition at the assembly ends of bovine brain microtubules.

Mechanism of Action

Both Vinleurosine and Vinblastine are vinca alkaloids that exert their cytotoxic effects by disrupting the dynamics of microtubules, which are essential for mitotic spindle formation and cell division.[2] At high concentrations, these agents are known to cause the depolymerization of microtubules.[1] However, at lower, clinically relevant concentrations, their primary mechanism is the suppression of microtubule dynamic instability.[3] This involves binding to the plus ends of microtubules, which inhibits both the growth and shortening phases.[3] This suppression of dynamics leads to mitotic arrest and subsequent apoptosis.[2] The binding site for vinca alkaloids is located on the β-tubulin subunit.

cluster_Vinca Vinca Alkaloids (Vinleurosine, Vinblastine) Vinca This compound Vinblastine Sulfate Tubulin β-Tubulin Subunit Vinca->Tubulin Binds to Dynamics Microtubule Dynamic Instability Suppressed Vinca->Dynamics Polymerization Tubulin Polymerization Inhibited Tubulin->Polymerization Spindle Mitotic Spindle Disruption Polymerization->Spindle Dynamics->Spindle Arrest Mitotic Arrest (G2/M Phase) Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Mechanism of action for Vinca Alkaloids.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the effects of these compounds on tubulin dynamics.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

    • GTP solution (10 mM)

    • Glycerol (B35011)

    • Test compounds (this compound, Vinblastine) dissolved in DMSO

    • 96-well microplate

    • Temperature-controlled microplate reader

  • Procedure:

    • Prepare a tubulin solution at a final concentration of 2-4 mg/mL in GTB containing 10% glycerol and 1 mM GTP. Keep the solution on ice.

    • Add various concentrations of the test compounds to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel (B517696) for polymerization promotion).

    • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes. The increase in absorbance corresponds to microtubule polymerization.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits the extent of polymerization by 50% compared to the vehicle control.

start Start prep_tubulin Prepare Tubulin Solution (on ice) start->prep_tubulin add_compounds Add Test Compounds & Controls to 96-well Plate prep_tubulin->add_compounds initiate_reaction Add Tubulin Solution to Wells add_compounds->initiate_reaction read_plate Incubate at 37°C & Read Absorbance (340 nm) initiate_reaction->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Workflow for in vitro tubulin polymerization assay.

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the visualization of the effects of the compounds on the microtubule network within cells.

  • Materials:

    • Adherent cell line (e.g., HeLa, A549)

    • Cell culture medium and supplements

    • Glass coverslips

    • Phosphate-Buffered Saline (PBS)

    • Fixation solution (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody (e.g., mouse anti-α-tubulin)

    • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

    • Nuclear counterstain (e.g., DAPI)

    • Antifade mounting medium

    • Fluorescence microscope

  • Procedure:

    • Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or Vinblastine for a specified duration. Include a vehicle control.

    • After treatment, wash the cells with PBS and fix them with the fixation solution for 10-15 minutes at room temperature.

    • Wash the cells with PBS and then permeabilize them for 5-10 minutes.

    • Wash again and block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

    • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells, counterstain the nuclei with DAPI, and then mount the coverslips onto microscope slides using an antifade mounting medium.

    • Visualize the microtubule network and nuclei using a fluorescence microscope.

start Start seed_cells Seed Cells on Coverslips start->seed_cells treat_cells Treat with Vinleurosine/Vinblastine seed_cells->treat_cells fix_perm Fix and Permeabilize Cells treat_cells->fix_perm block Block Non-specific Binding fix_perm->block primary_ab Incubate with Primary Antibody (Anti-tubulin) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab stain_mount Counterstain Nuclei (DAPI) and Mount secondary_ab->stain_mount image Visualize with Fluorescence Microscope stain_mount->image end End image->end

References

Comparative In Vivo Anti-Tumor Efficacy of Vinleurosine Sulfate and Other Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, vinca (B1221190) alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), have long been a cornerstone of treatment regimens for various hematological malignancies and solid tumors. This guide provides a comparative analysis of the in vivo anti-tumor effects of Vinleurosine sulfate (B86663) against its more commonly known counterparts, Vincristine (B1662923) sulfate and Vinblastine sulfate. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform further investigation and therapeutic development.

Mechanism of Action: A Shared Pathway

Vinca alkaloids exert their cytotoxic effects primarily by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. By binding to β-tubulin, these agents inhibit the polymerization of tubulin into microtubules. This disruption of microtubule assembly leads to the arrest of the cell cycle in the metaphase, ultimately triggering programmed cell death, or apoptosis. While sharing this fundamental mechanism, subtle differences in their chemical structures can lead to variations in their anti-tumor activity, potency, and toxicity profiles.

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cluster_0 Vinca Alkaloid Action on Microtubules Vinca Alkaloids Vinca Alkaloids β-tubulin β-tubulin Vinca Alkaloids->β-tubulin Binds to Microtubule Polymerization Inhibition Microtubule Polymerization Inhibition β-tubulin->Microtubule Polymerization Inhibition Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization Inhibition->Mitotic Spindle Disruption Metaphase Arrest Metaphase Arrest Mitotic Spindle Disruption->Metaphase Arrest Apoptosis Apoptosis Metaphase Arrest->Apoptosis

Caption: Mechanism of action of vinca alkaloids.

In Vivo Anti-Tumor Activity: A Comparative Overview

Direct comparative in vivo studies of Vinleurosine, Vincristine, and Vinblastine are limited, with much of the research on Vinleurosine dating back to the mid-20th century. However, by compiling data from various preclinical studies, a comparative assessment can be made. The primary models used for evaluating the anti-tumor efficacy of these compounds have been murine leukemia models, such as P388 and L1210, as well as some solid tumor models.

DrugTumor ModelAnimal ModelKey Findings
Vinleurosine sulfate P-1534 LeukemiaDBA/2 MiceDemonstrated anti-tumor activity comparable to Vinblastine.[1]
Vincristine sulfate P388 LeukemiaDBA/2 MiceShowed significant anti-tumor activity and synergistic effects with other agents.[2][3]
L1210 LeukemiaMiceEffective in inhibiting leukemia cell growth.[4]
MOLT-4 Human Leukemia XenograftSCID MiceTumor growth delay observed, particularly in combination therapies.[5]
Vinblastine sulfate P-1534 LeukemiaDBA/2 MiceShowed significant anti-tumor activity.[1]
P388 LeukemiaDBA/2 MiceDemonstrated efficacy, with activity enhanced by other agents.[6]
L1210 LeukemiaMiceEffective in inhibiting leukemia cell growth.[4]
Human Tumor XenograftsNude MiceActive against a majority of the tested human tumor xenografts.[7]

Experimental Protocols

Standardized protocols are crucial for the in vivo evaluation of anti-tumor agents. Below are generalized experimental workflows and specific protocols for administering vinca alkaloids in murine tumor models.

General Experimental Workflow for In Vivo Efficacy Studies

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cluster_1 In Vivo Efficacy Study Workflow A Tumor Cell Culture and Implantation B Tumor Growth and Animal Randomization A->B C Drug Administration (Treatment vs. Control) B->C D Monitoring of Tumor Growth and Animal Health C->D E Endpoint Analysis (Tumor Weight, Survival) D->E

Caption: A typical workflow for in vivo anti-tumor efficacy studies.

Protocol for Administration of Vinca Alkaloids in Murine Leukemia Models

1. Animal Model:

  • Species: Male or female mice of a specific strain (e.g., DBA/2, BALB/c, or immunodeficient strains like nude or SCID for xenografts).

  • Age/Weight: Typically 6-8 weeks old, weighing 18-22 grams.

2. Tumor Cell Line and Implantation:

  • Cell Lines: Murine leukemia cell lines such as P388, L1210, or P-1534, or human leukemia cell lines for xenograft models.

  • Implantation: Intraperitoneal (i.p.) injection of a specified number of tumor cells (e.g., 1 x 10^6 cells in 0.1 mL of sterile saline). For solid tumor models, subcutaneous (s.c.) injection is used.

3. Drug Preparation and Administration:

  • Formulation: Vinca alkaloid sulfates are typically dissolved in sterile physiological saline (0.9% NaCl).

  • Dosage: Doses are determined based on prior toxicity studies and are usually expressed in mg/kg of body weight.

  • Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common.

  • Schedule: Treatment can be administered as a single dose or in multiple doses over a specified period (e.g., daily for 5-10 days, or intermittently).

4. Monitoring and Endpoints:

  • Tumor Burden: For ascitic tumors, survival time is the primary endpoint. For solid tumors, tumor volume is measured regularly using calipers (Volume = (length x width^2)/2).

  • Toxicity: Animal body weight and general health are monitored throughout the experiment.

  • Efficacy Evaluation: Anti-tumor efficacy is often expressed as the percentage increase in lifespan (% ILS) for leukemia models or as tumor growth inhibition (% TGI) for solid tumor models.

Signaling Pathways in Vinca Alkaloid-Induced Apoptosis

The induction of apoptosis by vinca alkaloids following mitotic arrest involves a complex interplay of signaling pathways. While the precise downstream pathways can be cell-type dependent, a general scheme involves the activation of pro-apoptotic proteins and the inactivation of anti-apoptotic proteins.

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cluster_2 Vinca Alkaloid-Induced Apoptosis Signaling Mitotic Arrest Mitotic Arrest JNK Activation JNK Activation Mitotic Arrest->JNK Activation Bcl-2 Phosphorylation (inactivation) Bcl-2 Phosphorylation (inactivation) JNK Activation->Bcl-2 Phosphorylation (inactivation) Bax/Bak Activation Bax/Bak Activation Bcl-2 Phosphorylation (inactivation)->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

Navigating Resistance: A Comparative Guide to Cross-Resistance Between Vinleurosine Sulfate and Other Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapy. This guide provides a comprehensive analysis of cross-resistance profiles between vinleurosine (B1683062) sulfate (B86663) and other prominent vinca (B1221190) alkaloids—vincristine (B1662923), vinblastine (B1199706), and vinorelbine (B1196246). By examining the underlying molecular mechanisms and providing detailed experimental protocols, this document serves as a critical resource for designing effective treatment strategies and developing novel therapeutics to overcome clinical resistance.

Vinca alkaloids, a class of microtubule-destabilizing agents derived from the Madagascar periwinkle, are mainstays in various chemotherapy regimens. Their efficacy, however, is often compromised by the development of drug resistance, which can lead to cross-resistance to other members of the same class and even to structurally and functionally unrelated anticancer drugs. This phenomenon presents a significant challenge in clinical oncology.

This guide synthesizes available data to illuminate the patterns of cross-resistance among vinca alkaloids, with a particular focus on vinleurosine sulfate. While direct comparative quantitative data for this compound against other vinca alkaloids in a single study is limited in the available literature, this guide compiles and presents existing data to illustrate the principles of cross-resistance within this important class of therapeutic agents.

Data Presentation: A Quantitative Look at Vinca Alkaloid Cross-Resistance

The following table summarizes the in vitro cytotoxicity and cross-resistance of vincristine and vinblastine in sensitive parental cancer cell lines and their resistant counterparts. The Resistance Factor (RF) is a key metric, calculated as the ratio of the IC50 (half-maximal inhibitory concentration) of the resistant cell line to that of the parental cell line. A higher RF value indicates a greater degree of resistance.

It is important to note that the data presented below is compiled from various studies, and direct comparisons of absolute IC50 values across different studies should be made with caution due to variations in experimental conditions.

Cell LineDrugParental IC50 (nM)Resistant IC50 (nM)Resistance Factor (RF)Primary Resistance Mechanism
Human Leukemia (CCRF-CEM) Vincristine2.519578P-glycoprotein Overexpression
Vinblastine1.2240200P-glycoprotein Overexpression
Human Breast Cancer (MCF-7) Vincristine7.3710,574~1434P-glycoprotein Overexpression[1]
Vinblastine----
Human Leukemia (CEM/VLB100) Vincristine--~200-800 fold vs parentP-glycoprotein Overexpression[2]
Vinblastine--~200-800 fold vs parentP-glycoprotein Overexpression[2]

Unraveling the Mechanisms of Resistance

Cross-resistance among vinca alkaloids is primarily driven by two well-characterized molecular mechanisms: the overexpression of drug efflux pumps and alterations in the drug's molecular target, β-tubulin.

The Role of P-glycoprotein (P-gp) in Drug Efflux

The most common mechanism of acquired resistance to vinca alkaloids is the overexpression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp), encoded by the ABCB1 gene.[3] P-gp is a transmembrane protein that functions as an ATP-dependent efflux pump, actively transporting a wide range of structurally diverse compounds, including all vinca alkaloids, out of the cell. This reduces the intracellular drug concentration, preventing the drug from reaching its target and exerting its cytotoxic effect. Cancer cells that overexpress P-gp often exhibit a multidrug resistance (MDR) phenotype, conferring resistance not only to other vinca alkaloids but also to other natural product-derived chemotherapeutic agents such as taxanes and anthracyclines.

P_glycoprotein_Mechanism cluster_cell Cancer Cell Vinca_Alkaloid_Outside Vinca Alkaloid Vinca_Alkaloid_Inside Vinca Alkaloid Vinca_Alkaloid_Outside->Vinca_Alkaloid_Inside Passive Diffusion Pgp P-glycoprotein (P-gp) Vinca_Alkaloid_Inside->Pgp Tubulin β-Tubulin Vinca_Alkaloid_Inside->Tubulin Binding Pgp->Vinca_Alkaloid_Outside Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp Microtubule_Disruption Microtubule Disruption & Apoptosis Tubulin->Microtubule_Disruption

P-glycoprotein mediated drug efflux of vinca alkaloids.
Alterations in the Molecular Target: β-Tubulin

The cytotoxic effect of vinca alkaloids stems from their ability to bind to β-tubulin, a critical component of microtubules. This binding disrupts microtubule dynamics, leading to mitotic arrest and apoptosis. Resistance can arise from mutations in the genes encoding β-tubulin or from changes in the expression of different β-tubulin isotypes.[4][5]

Mutations in the vinca-binding site on β-tubulin can reduce the binding affinity of the drug, thereby diminishing its inhibitory effect. Additionally, since different β-tubulin isotypes have varying sensitivities to vinca alkaloids, an alteration in the expression profile of these isotypes can also contribute to drug resistance. For instance, an upregulation of a less sensitive isotype can render the cell more resistant to the cytotoxic effects of the drug.

Tubulin_Alteration_Mechanism cluster_normal Drug-Sensitive Cell cluster_resistant Drug-Resistant Cell Vinca_Alkaloid1 Vinca Alkaloid WT_Tubulin Wild-Type β-Tubulin Vinca_Alkaloid1->WT_Tubulin Binding1 Effective Binding WT_Tubulin->Binding1 Apoptosis1 Apoptosis Binding1->Apoptosis1 Vinca_Alkaloid2 Vinca Alkaloid Mutant_Tubulin Mutant β-Tubulin or Altered Isotype Expression Vinca_Alkaloid2->Mutant_Tubulin Binding2 Reduced Binding Mutant_Tubulin->Binding2 Survival Cell Survival Binding2->Survival

Resistance to vinca alkaloids via β-tubulin alterations.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the IC50 values of vinca alkaloids in both sensitive and resistant cancer cell lines.

Materials:

  • Parental and resistant cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound, Vincristine sulfate, Vinblastine sulfate, Vinorelbine tartrate

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of each vinca alkaloid in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (medium with the highest concentration of the drug solvent, e.g., DMSO) and a no-drug control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration on a logarithmic scale and determine the IC50 value using a suitable software.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Drugs Add serial dilutions of Vinca Alkaloids Incubate_Overnight->Add_Drugs Incubate_48_72h Incubate for 48-72 hours Add_Drugs->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Remove_Medium_Add_DMSO Remove medium and add DMSO Incubate_4h->Remove_Medium_Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Remove_Medium_Add_DMSO->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Western Blot Analysis of P-glycoprotein and β-Tubulin Expression

This protocol describes the detection and quantification of P-gp and β-tubulin protein levels in sensitive and resistant cell lines.

Materials:

  • Parental and resistant cancer cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-P-glycoprotein, anti-β-tubulin, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the expression of P-gp and β-tubulin to the loading control.

Conclusion

The cross-resistance among vinca alkaloids, including this compound, is a complex phenomenon predominantly driven by the overexpression of P-glycoprotein and alterations in β-tubulin. While direct comparative data for this compound remains an area for future investigation, the principles of cross-resistance within this class are well-established. A thorough understanding of these mechanisms, coupled with robust experimental validation as outlined in this guide, is essential for the development of next-generation therapies that can effectively circumvent resistance and improve patient outcomes in cancer treatment. Further studies are warranted to elucidate the specific cross-resistance profile of this compound in various cancer models.

References

Head-to-head comparison of Vinleurosine sulfate and Paclitaxel mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Vinleurosine Sulfate (B86663) and Paclitaxel (B517696) Mechanisms

In the landscape of cancer chemotherapy, microtubule-targeting agents represent a cornerstone of treatment. Among these, Vinleurosine sulfate and Paclitaxel are prominent drugs that, despite both interfering with microtubule dynamics, employ diametrically opposed mechanisms of action. This guide provides a detailed, data-driven comparison of their molecular mechanisms, cellular effects, and the experimental protocols used to elucidate these properties, tailored for researchers, scientists, and drug development professionals.

Overview of Mechanisms of Action

This compound, a vinca (B1221190) alkaloid, acts as a microtubule destabilizer, while Paclitaxel, a taxane, is a microtubule stabilizer. This fundamental difference in their interaction with tubulin, the building block of microtubules, dictates their downstream cellular consequences, leading to cell cycle arrest and apoptosis.

This compound: Belongs to the vinca alkaloid family, which is derived from the periwinkle plant Catharanthus roseus.[1] Like other vinca alkaloids, this compound exerts its cytotoxic effects by inhibiting the polymerization of tubulin into microtubules.[1][2] This disruption of microtubule assembly leads to the breakdown of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division.[1][2] Consequently, cancer cells are arrested in the metaphase stage of mitosis, which ultimately triggers programmed cell death, or apoptosis.[2]

Paclitaxel: Isolated from the bark of the Pacific yew tree, Taxus brevifolia, Paclitaxel is a mitotic inhibitor that works by an opposing mechanism.[3][4] It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[5][6] This excessive stabilization results in the formation of abnormal, non-functional microtubule bundles and disrupts the dynamic reorganization of the microtubule network necessary for mitosis.[5][7] The inability of the mitotic spindle to function correctly leads to cell cycle arrest at the G2/M phase, followed by the induction of apoptosis.[5][7]

Comparative Data on Cellular Effects

The contrasting mechanisms of this compound and Paclitaxel lead to distinct, measurable effects on cancer cells. The following table summarizes key quantitative data from various studies.

ParameterThis compound (Vinca Alkaloids)PaclitaxelKey Findings & References
Microtubule Polymerization Inhibits tubulin polymerization.Promotes tubulin polymerization and stabilizes microtubules.Vinca alkaloids bind to the plus ends of microtubules, inhibiting their growth.[8] Paclitaxel binds to the inner surface of microtubules, promoting their stability.[6]
Cell Cycle Arrest Arrest at the metaphase (M phase) of mitosis.Arrest at the G2/M phase of the cell cycle.Both drugs interfere with mitotic spindle function, but at different points, leading to cell cycle arrest.[1][7][9]
Induction of Apoptosis Triggers apoptosis following mitotic arrest.Induces apoptosis through multiple pathways following cell cycle arrest.Paclitaxel has been shown to induce apoptosis by modulating pro- and anti-apoptotic mediators.[10][11] Both drugs ultimately lead to programmed cell death.[2][9]
Effective Concentration Nanomolar range (e.g., ~10 nM for vinblastine).Nanomolar range (e.g., median inhibitory concentration of 4 nM).Both drugs are potent, with effects observed at low nanomolar concentrations.[12][13]
Synergistic/Antagonistic Effects Schedule-dependent interactions when combined with Paclitaxel.Can have additive or antagonistic effects with vinca alkaloids depending on the sequence of administration.Simultaneous exposure tends to be additive, while sequential exposure can be antagonistic.[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanisms of action and a typical experimental workflow for studying these drugs.

cluster_vinleurosine This compound Mechanism cluster_paclitaxel Paclitaxel Mechanism This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Prevents Metaphase Arrest Metaphase Arrest Mitotic Spindle Formation->Metaphase Arrest Apoptosis_V Apoptosis Metaphase Arrest->Apoptosis_V Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to Microtubule Depolymerization Microtubule Depolymerization Microtubules->Microtubule Depolymerization Inhibits Abnormal Microtubule Bundles Abnormal Microtubule Bundles Microtubules->Abnormal Microtubule Bundles Promotes G2/M Arrest G2/M Arrest Abnormal Microtubule Bundles->G2/M Arrest Apoptosis_P Apoptosis G2/M Arrest->Apoptosis_P

Caption: Mechanisms of this compound and Paclitaxel.

Cancer Cell Culture Cancer Cell Culture Drug Treatment Drug Treatment Cancer Cell Culture->Drug Treatment Incubate with This compound or Paclitaxel Microtubule Polymerization Assay Microtubule Polymerization Assay Drug Treatment->Microtubule Polymerization Assay Analyze tubulin dynamics Cell Cycle Analysis Cell Cycle Analysis Drug Treatment->Cell Cycle Analysis Flow Cytometry Apoptosis Assay Apoptosis Assay Drug Treatment->Apoptosis Assay Annexin V/PI Staining Quantitative Data_1 Quantitative Data_1 Microtubule Polymerization Assay->Quantitative Data_1 Measure polymer mass Quantitative Data_2 Quantitative Data_2 Cell Cycle Analysis->Quantitative Data_2 Percentage of cells in G2/M or M phase Quantitative Data_3 Quantitative Data_3 Apoptosis Assay->Quantitative Data_3 Percentage of apoptotic cells

Caption: Experimental workflow for comparing microtubule agents.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to compare this compound and Paclitaxel.

Microtubule Polymerization Assay

Objective: To quantify the effect of the drugs on in vitro tubulin polymerization.

Methodology:

  • Purified tubulin is resuspended in a polymerization buffer (e.g., G-PEM buffer containing GTP).

  • The tubulin solution is kept on ice to prevent spontaneous polymerization.

  • A baseline fluorescence or absorbance reading (at 340 nm) is taken using a spectrophotometer with a temperature-controlled cuvette holder.

  • The temperature is raised to 37°C to initiate polymerization.

  • This compound, Paclitaxel, or a vehicle control is added to the tubulin solution at various concentrations.

  • The change in absorbance or fluorescence is monitored over time. An increase in absorbance indicates microtubule polymerization.

  • Data is plotted as absorbance versus time to determine the rate and extent of polymerization.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the cell cycle phase at which the drugs induce arrest.

Methodology:

  • Cancer cells (e.g., HeLa, MCF-7) are cultured to approximately 70-80% confluency.

  • Cells are treated with different concentrations of this compound, Paclitaxel, or a vehicle control for a specified time (e.g., 24 hours).

  • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Fixed cells are washed and then stained with a DNA-intercalating dye such as propidium (B1200493) iodide (PI), along with RNase to remove RNA.

  • The DNA content of individual cells is measured using a flow cytometer.

  • The resulting histograms are analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by the drugs.

Methodology:

  • Cells are treated with the drugs as described for the cell cycle analysis.

  • Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • FITC-conjugated Annexin V and PI are added to the cell suspension. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • After a short incubation in the dark, the cells are analyzed by flow cytometry.

  • The results are plotted to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Conclusion

This compound and Paclitaxel, despite both being potent anti-cancer agents that target microtubules, operate through opposing mechanisms. This compound destabilizes microtubules, leading to metaphase arrest, while Paclitaxel stabilizes them, causing a G2/M arrest. Understanding these distinct mechanisms is crucial for optimizing their clinical use, including the design of combination therapies and the development of novel microtubule-targeting agents. The experimental protocols outlined provide a framework for the continued investigation and comparison of such drugs in a research setting.

References

Differential Gene Expression in Cancer Cells Following Treatment with Vinca Alkaloids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the differential gene expression in cancer cells treated with vinca (B1221190) alkaloids. Due to the limited availability of specific data on Vinleurosine sulfate (B86663), this guide focuses on the well-documented effects of its close structural and functional analogs, Vincristine (B1662923) and Vinorelbine (B1196246). The experimental data presented herein is derived from studies on various cancer cell lines and offers insights into the molecular mechanisms underlying the therapeutic and resistance-associated effects of this class of chemotherapeutic agents.

Vinca alkaloids, derived from the periwinkle plant Catharanthus roseus, are a cornerstone of many chemotherapy regimens.[1] Their primary mechanism of action involves the disruption of microtubule dynamics by binding to β-tubulin and inhibiting its polymerization into microtubules.[2] This interference with the cytoskeleton leads to mitotic arrest at the metaphase, ultimately inducing apoptosis in rapidly dividing cancer cells.[2] While this core mechanism is shared among vinca alkaloids, including Vinleurosine sulfate, Vincristine, and Vinorelbine, the specifics of their impact on gene expression can vary, influencing both their efficacy and the development of drug resistance.[3][4]

Comparative Analysis of Differential Gene Expression

Studies on Vincristine and Vinorelbine have revealed significant alterations in the expression of genes involved in a multitude of cellular processes. These changes not only shed light on the direct cytotoxic effects of these drugs but also on the adaptive responses of cancer cells that can lead to resistance.

Vincristine-Induced Gene Expression Changes

Research into Vincristine's effects, particularly in the context of drug resistance, has identified a broad spectrum of differentially expressed genes. In a study on Vincristine-resistant breast cancer cells (MCF-7/VCR), a total of 263 genes were found to be differentially expressed, with 94 genes upregulated and 169 genes downregulated.[5]

Table 1: Summary of Differentially Expressed Genes in Vincristine-Resistant Breast Cancer Cells

Gene CategoryNumber of Upregulated GenesNumber of Downregulated GenesKey Pathways Implicated
Total 94169MAPK Signaling Pathway, Microtubule-related functions
Select ExamplesVEGFA, IL1B-Angiogenesis, Inflammation

Data sourced from a study on Vincristine-resistant MCF-7 breast cancer cells.[5]

Another study on a Vincristine-resistant human gastric cancer cell line (SGC7901/VCR) identified 20 differentially expressed gene fragments. Of these, seven were identified as known genes.[6]

Table 2: Identified Differentially Expressed Genes in Vincristine-Resistant Gastric Cancer Cells

Gene NamePutative Function
ADP-ribosylation factor 4Intracellular protein trafficking
Cytochrome c oxidase subunit IIMitochondrial respiration
Ss-A/Ro ribonucleoprotein autoantigen 60kD subunitRNA binding and processing
Ribosomal protein S13Protein synthesis
Galectin-8Cell adhesion, proliferation, and apoptosis
Oligophrenin 1GTPase activating protein
Ribosomal protein L23Protein synthesis

Data from a study on Vincristine-resistant SGC7901 gastric cancer cells.[6]

Vinorelbine-Induced Gene Expression Changes

Vinorelbine, a semi-synthetic vinca alkaloid, has also been shown to modulate the expression of a variety of genes, including both coding and non-coding RNAs, in non-small cell lung cancer (NSCLC) cell lines.[7]

Table 3: Differentially Expressed Genes in NSCLC Cell Lines Treated with Vinorelbine

Gene/RNA TypeGene Name/ExamplesImplicated Pathway/Function
Coding Gene EGFRMAPK Signaling Pathway, Cell proliferation
Long Non-Coding RNAs (lncRNAs) CCAT1, CCAT2, GAS5, MALAT1, NEAT1, NORAD, XIST, HOTAIRMAPK Signaling Pathway, Regulation of gene expression

Data from a study on A549, Calu-6, and H1792 NSCLC cell lines.[7][8]

Furthermore, in breast cancer models, Vinorelbine has been observed to influence the expression of genes critical for apoptosis and metastasis.[9]

Table 4: Vinorelbine's Effect on Apoptosis and Metastasis-Related Gene Expression in Breast Cancer

Gene/ProteinEffect of Vinorelbine TreatmentBiological Process
Caspase-3, Caspase-8 Upregulation of cleaved formsApoptosis
VEGF, VEGFR1, VEGFR2 Dose-dependent (low dose increases, high dose decreases)Angiogenesis
OPN (Osteopontin) Dose-dependent (low dose increases, high dose decreases)Metastasis

Data from a study on breast cancer models.[9]

Signaling Pathways and Experimental Workflows

The differential gene expression induced by vinca alkaloids converges on several key signaling pathways that govern cell fate. The Mitogen-Activated Protein Kinase (MAPK) pathway, in particular, appears to be a central hub affected by both Vincristine and Vinorelbine.[5][7]

Signaling_Pathway Vinca Alkaloid-Induced Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vinca_Alkaloid Vinca Alkaloid (Vincristine, Vinorelbine) Tubulin β-Tubulin Vinca_Alkaloid->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits polymerization Mitotic_Arrest Mitotic Arrest (Metaphase) Microtubule_Disruption->Mitotic_Arrest MAPK_Pathway MAPK Signaling (e.g., JNK/SAPK) Microtubule_Disruption->MAPK_Pathway Activates Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Gene_Expression Differential Gene Expression (e.g., EGFR, lncRNAs, Apoptosis genes) MAPK_Pathway->Gene_Expression Regulates Gene_Expression->Apoptosis Modulates

Vinca Alkaloid Signaling Pathway

The experimental workflow to identify these differentially expressed genes typically involves treating cancer cell lines with the drug, followed by the extraction of RNA and subsequent analysis using high-throughput sequencing techniques.

Experimental_Workflow Workflow for Differential Gene Expression Analysis Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) Treatment Treatment with Vinca Alkaloid Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Sequencing RNA Sequencing (RNA-Seq) RNA_Extraction->Sequencing Data_Analysis Bioinformatic Analysis (Differential Expression) Sequencing->Data_Analysis Validation Validation (e.g., RT-qPCR) Data_Analysis->Validation

Differential Gene Expression Workflow

Experimental Protocols

The following are generalized methodologies for key experiments cited in the analysis of differential gene expression following treatment with vinca alkaloids.

Cell Culture and Drug Treatment

Cancer cell lines (e.g., MCF-7, SGC7901, A549, Calu-6, H1792) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For drug treatment, cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the vinca alkaloid (e.g., Vincristine, Vinorelbine) at various concentrations or a vehicle control (e.g., DMSO). Cells are then incubated for a specified period (e.g., 24, 48 hours) before harvesting for subsequent analysis.

RNA Isolation and Sequencing (RNA-Seq)

Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

For RNA-Seq, library preparation is performed using a kit such as the TruSeq RNA Library Prep Kit (Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The resulting libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).

Bioinformatic Analysis of Differential Gene Expression

The raw sequencing reads are first assessed for quality and trimmed to remove adapter sequences and low-quality bases. The cleaned reads are then aligned to a reference genome using a splice-aware aligner like HISAT2 or STAR. Gene expression is quantified by counting the number of reads mapping to each gene.

Differential gene expression analysis is performed using packages such as DESeq2 or edgeR in the R statistical environment. Genes with a statistically significant change in expression (e.g., log2 fold change > 1 and p-value < 0.05) between the treated and control groups are identified as differentially expressed.[5]

Real-Time Quantitative PCR (RT-qPCR) for Validation

To validate the RNA-Seq results, the expression of selected differentially expressed genes is measured by RT-qPCR. First-strand cDNA is synthesized from total RNA using a reverse transcription kit. qPCR is then performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system. The relative expression of each gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) used for normalization.

References

Validating the Specificity of Vinleurosine Sulfate for Microtubule Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Vinleurosine sulfate's specificity for its microtubule targets. We will delve into the experimental data that substantiates its mechanism of action and compare its performance with other well-known microtubule-targeting agents. Detailed experimental protocols and visual summaries of key pathways and workflows are provided to support your research and development efforts.

Introduction to Vinleurosine Sulfate (B86663) and Microtubule Targeting

This compound is a vinca (B1221190) alkaloid, a class of chemotherapeutic agents derived from the Madagascar periwinkle plant, Catharanthus roseus. Like other vinca alkaloids, its primary mechanism of action is the disruption of microtubule dynamics, which are essential for various cellular processes, most notably mitotic spindle formation during cell division. This targeted disruption leads to metaphase arrest and subsequent apoptosis in rapidly dividing cancer cells. The specificity of this compound for tubulin, the protein subunit of microtubules, is a critical determinant of its therapeutic efficacy and toxicity profile.

Mechanism of Action: A Comparative Overview

This compound, along with other vinca alkaloids like Vinblastine and Vincristine, binds to β-tubulin at a specific site, known as the vinca-binding domain. This binding inhibits the polymerization of tubulin into microtubules. At high concentrations, vinca alkaloids can induce the depolymerization of existing microtubules. This action is distinct from another major class of microtubule-targeting agents, the taxanes (e.g., Paclitaxel), which bind to a different site on β-tubulin and promote microtubule polymerization and stabilization, also leading to mitotic arrest.

cluster_vinca Vinca Alkaloids (e.g., Vinleurosine) cluster_taxane Taxanes (e.g., Paclitaxel) Vinca This compound Vinca_Target β-Tubulin (Vinca Domain) Vinca->Vinca_Target Binds to Polymerization Microtubule Polymerization Vinca_Target->Polymerization Inhibits Disruption Microtubule Disruption Polymerization->Disruption Taxane Paclitaxel Taxane_Target β-Tubulin (Taxane Pocket) Taxane->Taxane_Target Binds to Taxane_Target->Polymerization Promotes & Stabilizes Mitotic_Arrest Mitotic Arrest Disruption->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Comparative mechanism of Vinca Alkaloids and Taxanes.

Quantitative Comparison of Microtubule-Targeting Agents

The following table summarizes the in vitro activity of this compound in comparison to other microtubule inhibitors. The IC50 values represent the concentration of the drug required to inhibit 50% of a given biological process, providing a measure of potency.

CompoundTargetAssay TypeIC50 (µM)Cell LineReference
Vinleurosine Tubulin PolymerizationIn vitro tubulin assembly2.9 ± 0.2-
Vinblastine Tubulin PolymerizationIn vitro tubulin assembly1.5 ± 0.1-
Vincristine Tubulin PolymerizationIn vitro tubulin assembly1.8 ± 0.1-
Paclitaxel Tubulin PolymerizationIn vitro tubulin assembly0.6 (EC50)-
Vinleurosine CytotoxicityMTT Assay0.02 - 0.1Various
Vinblastine CytotoxicityMTT Assay0.001 - 0.01Various
Vincristine CytotoxicityMTT Assay0.001 - 0.01Various
Paclitaxel CytotoxicityMTT Assay0.002 - 0.01Various

Note: IC50 values can vary depending on the specific experimental conditions and cell lines used. EC50 for Paclitaxel refers to the effective concentration for promoting assembly.

Experimental Protocols for Specificity Validation

Validating the specificity of this compound for microtubule targets involves a multi-faceted approach, combining in vitro biochemical assays with cell-based imaging techniques.

Start Hypothesis: Vinleurosine targets microtubules In_Vitro In Vitro Assay: Tubulin Polymerization Start->In_Vitro Cell_Based Cell-Based Assay: Immunofluorescence Start->Cell_Based Biochemical Biochemical Assay: Competitive Binding Start->Biochemical Result1 Result: Inhibition of polymerization In_Vitro->Result1 Measure microtubule mass Result2 Result: Disrupted microtubule network and mitotic spindles Cell_Based->Result2 Visualize microtubules Result3 Result: Competes with other Vinca-site binders Biochemical->Result3 Measure binding affinity Conclusion Conclusion: Vinleurosine specifically targets tubulin/microtubules Result1->Conclusion Result2->Conclusion Result3->Conclusion

Caption: Experimental workflow for validating microtubule targeting.

In Vitro Tubulin Polymerization Assay

Objective: To directly measure the effect of this compound on the assembly of purified tubulin into microtubules.

Methodology:

  • Preparation: Purified tubulin (>99% pure) is resuspended in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) and kept on ice.

  • Compound Addition: Varying concentrations of this compound (or other test compounds) are added to the tubulin solution. A vehicle control (e.g., DMSO) is also included.

  • Initiation of Polymerization: The reaction is initiated by adding GTP (1 mM final concentration) and warming the samples to 37°C in a temperature-controlled spectrophotometer.

  • Data Acquisition: The increase in absorbance at 340 nm, which corresponds to the scattering of light by microtubules, is monitored over time.

  • Analysis: The rate of polymerization and the maximum polymer mass are calculated. IC50 values are determined by plotting the inhibition of polymerization against the log of the compound concentration.

Immunofluorescence Microscopy of Cultured Cells

Objective: To visualize the effects of this compound on the microtubule network and mitotic spindle formation within intact cells.

Methodology:

  • Cell Culture and Treatment: Cancer cells (e.g., HeLa, A549) are cultured on glass coverslips. The cells are then treated with this compound at various concentrations for a specified period (e.g., 18-24 hours).

  • Fixation and Permeabilization: The cells are fixed with a suitable fixative (e.g., ice-cold methanol (B129727) or paraformaldehyde) and then permeabilized with a detergent (e.g., 0.1% Triton X-100) to allow antibody entry.

  • Immunostaining: The cells are incubated with a primary antibody specific for α-tubulin. After washing, a fluorescently labeled secondary antibody is added. DNA is counterstained with a fluorescent dye like DAPI to visualize the chromosomes.

  • Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope.

  • Analysis: The images are analyzed for changes in microtubule morphology, such as depolymerization of the cytoplasmic microtubule network and the formation of aberrant mitotic spindles. The percentage of cells arrested in mitosis can also be quantified.

Downstream Signaling: Induction of Apoptosis

The disruption of microtubule dynamics by this compound triggers the spindle assembly checkpoint, leading to a prolonged arrest in the metaphase stage of mitosis. If the cell is unable to properly form a mitotic spindle and satisfy the checkpoint, it will ultimately undergo apoptosis (programmed cell death). This is often mediated through the intrinsic apoptotic pathway, involving the activation of caspase-3.

Vinleurosine This compound Microtubule Microtubule Disruption Vinleurosine->Microtubule SAC Spindle Assembly Checkpoint (SAC) Activation Microtubule->SAC Metaphase_Arrest Prolonged Metaphase Arrest SAC->Metaphase_Arrest Caspase9 Caspase-9 Activation Metaphase_Arrest->Caspase9 Intrinsic Pathway Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by microtubule disruption.

Conclusion

The specificity of this compound for microtubule targets is well-supported by a combination of in vitro biochemical data and cell-based evidence. While it shares a common mechanism with other vinca alkaloids, subtle differences in binding affinity and cellular uptake can influence its potency and therapeutic window. Compared to taxanes, it represents an opposing yet equally effective strategy for disrupting microtubule dynamics. The experimental protocols outlined in this guide provide a robust framework for researchers to validate and compare the specificity of this compound and other potential microtubule-targeting agents in their own research.

Comparative Analysis of Vinca Alkaloid Side Effect Profiles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the side effect profiles of vinca (B1221190) alkaloids is critical for optimizing therapeutic strategies and developing novel, safer derivatives. This guide provides a comprehensive comparative analysis of the toxicities associated with four major vinca alkaloids: vincristine, vinblastine, vinorelbine (B1196246), and vindesine (B1683056), supported by experimental data and detailed methodologies.

Executive Summary

Vinca alkaloids, a class of microtubule-destabilizing agents, are indispensable in the treatment of various malignancies. However, their clinical utility is often limited by a range of toxicities, with each agent exhibiting a distinct side effect profile. This guide delineates these differences, focusing on the three most clinically significant toxicities: neurotoxicity, myelosuppression, and gastrointestinal toxicity.

A key differentiator among these agents is the dose-limiting toxicity. For vincristine, neurotoxicity is the primary concern, often necessitating dose reduction or discontinuation of therapy. In contrast, vinblastine, vinorelbine, and vindesine are primarily limited by myelosuppression, particularly neutropenia. While all vinca alkaloids can cause gastrointestinal issues, the incidence and severity vary.

This analysis integrates quantitative data from clinical trials, detailed experimental protocols for assessing toxicity, and visual representations of the underlying signaling pathways to provide a thorough resource for the scientific community.

Data Presentation: Comparative Side Effect Profiles

The following table summarizes the incidence of key side effects associated with vincristine, vinblastine, vinorelbine, and vindesine, based on data from clinical trials and review articles. It is important to note that incidence rates can vary depending on the patient population, dosage, and combination with other therapies.

Side EffectVincristineVinblastineVinorelbineVindesine
Neurotoxicity
Peripheral Neuropathy (any grade)35-45%[1][2]Less common than vincristine30% (mild to moderate)[3][4]33% (dose-limiting)[5]
Severe Peripheral Neuropathy (Grade 3/4)Dose-limiting[1][2]Rare2-3%[3]Can be dose-limiting[5]
Constipation/IleusCommon, can be severe[1]Can occur38% (constipation)[4]Can lead to paralytic ileus[6]
Myelosuppression
Neutropenia (Grade 3/4)Mild-to-moderate[7]Dose-limiting, 20.9% (Grade 3/4 in ABVD regimen)[2]38% (Grade 4)[3]Dose-limiting[8][9]
ThrombocytopeniaCan occur[7]Less common than neutropeniaRare[3]Less common than neutropenia
AnemiaCan occurLess common than neutropeniaLow incidence of severe anemia[3]Less common than neutropenia
Gastrointestinal Toxicity
Nausea and VomitingCommonCommon~50% (less than 3% severe)[3][4]Common[8]
DiarrheaLess frequentCan occur20%[4]Can occur[10]
Mucositis/StomatitisLess commonMore frequent than other vincas[11]MildCan occur

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of vinca alkaloid toxicity.

G Mechanism of Vinca Alkaloid-Induced Apoptosis Vinca_Alkaloid Vinca Alkaloid Microtubule_Disruption Microtubule Disruption (Inhibition of Polymerization) Vinca_Alkaloid->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (Prometaphase) Microtubule_Disruption->Mitotic_Arrest ROS_Imbalance ROS Imbalance Mitotic_Arrest->ROS_Imbalance JNK_Activation Prolonged JNK Activation ROS_Imbalance->JNK_Activation Mcl1_Downregulation Mcl-1 Downregulation JNK_Activation->Mcl1_Downregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction (MTP Loss) JNK_Activation->Mitochondrial_Dysfunction Mcl1_Downregulation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Vinca alkaloid-induced apoptosis signaling pathway.

G Experimental Workflow for Neurite Outgrowth Inhibition Assay Start Start Seed_PC12 Seed PC12 Cells in 96-well plate Start->Seed_PC12 Induce_Differentiation Induce Differentiation with NGF (e.g., 100 ng/mL) Seed_PC12->Induce_Differentiation Treat_with_Vinca Treat with Vinca Alkaloid (various concentrations) Induce_Differentiation->Treat_with_Vinca Incubate Incubate for a defined period (e.g., 72h) Treat_with_Vinca->Incubate Fix_and_Stain Fix and Stain Cells (e.g., βIII-Tubulin) Incubate->Fix_and_Stain Image_Acquisition Image Acquisition (High Content Screening) Fix_and_Stain->Image_Acquisition Image_Analysis Image Analysis (Quantify neurite length, number, etc.) Image_Acquisition->Image_Analysis Data_Analysis Data Analysis (IC50 determination) Image_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing neurotoxicity in vitro.

G Logical Relationship of Vinca Alkaloid Toxicities cluster_toxicity Primary Toxicities cluster_vincristine Vincristine cluster_vinblastine Vinblastine / Vinorelbine / Vindesine Vinca_Alkaloids Vinca Alkaloids Neurotoxicity Neurotoxicity Vinca_Alkaloids->Neurotoxicity Myelosuppression Myelosuppression Vinca_Alkaloids->Myelosuppression GI_Toxicity Gastrointestinal Toxicity Vinca_Alkaloids->GI_Toxicity VCR_Neuro High Incidence Neurotoxicity->VCR_Neuro VBL_Neuro Lower Incidence Neurotoxicity->VBL_Neuro VCR_Myelo Low Incidence Myelosuppression->VCR_Myelo VBL_Myelo High Incidence (Dose-Limiting) Myelosuppression->VBL_Myelo

References

Safety Operating Guide

Proper Disposal of Vinleurosine Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information

Vinleurosine (B1683062) sulfate (B86663) is a potent cytotoxic agent classified as a hazardous drug.[1] Proper handling and disposal are crucial to protect laboratory personnel, the public, and the environment from exposure to this hazardous substance.[2] Disposal of vinleurosine sulfate and any materials contaminated with it must comply with all applicable federal, state, and local regulations for hazardous and chemotherapy waste.[3][4]

Key safety precautions during handling and disposal include wearing appropriate personal protective equipment (PPE), such as double gloves, gowns, and eye protection.[5] All activities involving the handling of this compound should be conducted in a designated area to prevent cross-contamination.[6] In case of a spill, it is imperative to have a spill kit readily available and to follow established cleanup procedures for cytotoxic agents.[7]

Disposal Procedures for this compound Waste

The disposal of this compound waste is governed by strict regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][8] The primary step in proper disposal is the correct segregation of waste into two main categories: trace chemotherapy waste and bulk chemotherapy waste.[2]

Step 1: Waste Segregation

The first and most critical step is to correctly categorize the waste at the point of generation.

  • Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight.[2][9] Examples of trace waste include:

    • Empty vials, ampules, and packaging

    • Used gloves, gowns, and other disposable PPE[2]

    • Contaminated wipes, towels, and absorbent pads[2]

    • Empty syringes and IV bags[10]

  • Bulk Chemotherapy Waste: This category is for materials that are not "RCRA empty" and contain more than 3% of the original drug.[9] This includes:

    • Partially used or unused vials of this compound

    • Spill cleanup materials[9]

    • Grossly contaminated PPE

Step 2: Container Selection and Labeling

Proper container selection is essential to prevent leaks, spills, and exposure.

  • Trace Waste: Dispose of in designated yellow chemotherapy waste containers.[2][9] These containers are puncture-resistant and clearly labeled for "Trace Chemotherapy Waste" and marked for incineration.[10][11] Sharps contaminated with trace amounts of this compound must be placed in a yellow sharps container specifically labeled for chemotherapy waste.[10]

  • Bulk Waste: Dispose of in black RCRA-rated hazardous waste containers.[2][9] These containers must be leak-proof, puncture-resistant, and clearly labeled as "Hazardous Chemotherapy Waste."[5]

Step 3: Waste Accumulation and Storage

Store filled waste containers in a secure, designated area away from general traffic.[3] Ensure that all containers are properly sealed to prevent leakage.[3] Adhere to the accumulation time limits set by the EPA, which is typically 90 days for large quantity generators.[5]

Step 4: Final Disposal

The final disposal of this compound waste must be handled by a licensed hazardous waste management company.[3][8] The primary method of disposal for both trace and bulk chemotherapy waste is incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[5][10] This high-temperature process ensures the complete destruction of the cytotoxic compounds. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[12]

Data Presentation: this compound Waste Disposal Summary

Waste CategoryDescriptionContainer TypeContainer ColorLabelingFinal Disposal
Trace Chemotherapy Waste Items with <3% residual drug (e.g., empty vials, used PPE, contaminated wipes).[2][9]Puncture-resistant, leak-proofYellow[2]"Trace Chemotherapy Waste," "Incinerate Only"[10][11]Incineration by a licensed facility.[10]
Bulk Chemotherapy Waste Items with >3% residual drug (e.g., partially full vials, spill cleanup materials).[9]RCRA-rated, DOT-approved, rigid, leak-proof.[5][9]Black[9]"Hazardous Chemotherapy Waste"[5]Incineration by a licensed TSDF.[5]
Contaminated Sharps Needles, syringes, etc., with trace contamination.Puncture-resistant sharps container.Yellow[10]"Chemo Sharps," "Hazardous Drug Waste Only"[3][10]Incineration by a licensed facility.[10]

Experimental Protocols

While specific experimental protocols for this compound disposal are not typically published, the procedures outlined above are based on established guidelines for handling and disposing of hazardous chemotherapy drugs. These guidelines are derived from regulations and best practices developed by organizations such as the EPA, OSHA, and the National Institute for Occupational Safety and Health (NIOSH).[5] Adherence to your institution's specific Environmental Health and Safety (EHS) protocols, which should align with these regulations, is mandatory.

This compound Disposal Workflow

cluster_generation Waste Generation Point cluster_segregation Step 1: Segregation cluster_containers Step 2: Containerization cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal generation This compound Waste Generated segregate Is waste 'RCRA Empty'? generation->segregate trace_container Place in Yellow Trace Waste Container segregate->trace_container Yes (<3% residue) bulk_container Place in Black Bulk Waste Container segregate->bulk_container No (>3% residue) storage_area Store in Secure Designated Area trace_container->storage_area bulk_container->storage_area disposal_vendor Licensed Hazardous Waste Vendor Pickup storage_area->disposal_vendor incineration Incineration at Permitted Facility disposal_vendor->incineration

References

Essential Safety and Logistical Information for Handling Vinleurosine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for handling Vinleurosine Sulfate, a potent cytotoxic compound. Adherence to these procedures is paramount to ensure personnel safety and prevent environmental contamination. This document outlines the necessary personal protective equipment (PPE), step-by-step handling and disposal plans, and emergency protocols.

Personal Protective Equipment (PPE)

The handling of this compound requires stringent adherence to PPE protocols to minimize exposure risks. As a cytotoxic agent, there is no safe level of exposure. The following table summarizes the required PPE for various activities involving this compound.

ActivityRequired Personal Protective Equipment
Receiving and Unpacking - Single pair of chemotherapy-tested gloves (ASTM D6978)
Preparation and Compounding - Double pair of chemotherapy-tested gloves (inner glove under cuff, outer glove over cuff) - Disposable, lint-free, solid-front gown made of polyethylene-coated polypropylene[1] - Safety glasses with side shields or goggles[2] - Face shield if there is a risk of splashing[1] - NIOSH-approved N95 or higher respirator for handling powders outside of a containment device
Administration - Double pair of chemotherapy-tested gloves - Disposable gown - Safety glasses or goggles
Waste Disposal - Double pair of chemotherapy-tested gloves - Disposable gown - Safety glasses or goggles
Spill Cleanup - Double pair of industrial-thickness (>0.45mm) nitrile or neoprene gloves[2] - Disposable, impervious gown - Safety goggles and a face shield - NIOSH-approved respirator (N95 or higher; a chemical cartridge-type respirator may be needed for large spills)[3] - Shoe covers
Occupational Exposure Limits for Related Compounds
CompoundRegulatory BodyExposure Limit
Vincristine SulfateGermany (DFG) - MAK0.1 mg/m³
Vincristine SulfateGreece OEL - TWA0.05 mg/m³
Vincristine SulfatePfizerOEB 4 (1-10 µg/m³)

Standard Operating Procedures

Handling and Preparation Workflow

All handling of this compound, particularly when in powder form or during the preparation of solutions, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize the risk of aerosol generation and exposure.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Prepare work area in BSC with absorbent pad don_ppe Don appropriate PPE prep_area->don_ppe reconstitute Reconstitute this compound don_ppe->reconstitute Enter handling area transfer Transfer solution using closed-system transfer devices (CSTDs) reconstitute->transfer decontaminate Decontaminate all surfaces transfer->decontaminate Complete handling tasks dispose_waste Dispose of all waste in designated hazardous waste containers decontaminate->dispose_waste doff_ppe Doff PPE in the correct order dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation : Before initiating any work, ensure the BSC is operating correctly. Cover the work surface with a disposable, plastic-backed absorbent pad. Don all required PPE as specified in the table above.

  • Reconstitution : If working with a powder, carefully reconstitute the vial. Avoid shaking to prevent aerosolization; use a gentle swirling motion to dissolve the powder.

  • Administration/Use : Utilize Luer-Lok syringes and needles or, preferably, closed-system drug-transfer devices (CSTDs) to prevent accidental disconnection and leakage.

  • Decontamination : Upon completion of work, wipe down all surfaces within the BSC with an appropriate deactivating agent, followed by a cleaning agent.

  • PPE Removal : To prevent cross-contamination, remove PPE in the following order: outer gloves, gown, inner gloves. Dispose of all PPE as hazardous waste.

  • Hand Hygiene : After removing all PPE, wash hands thoroughly with soap and water.

Disposal Plan

All materials and waste generated from the handling of this compound are considered hazardous and must be disposed of in accordance with local, state, and federal regulations.

  • Sharps : Needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-resistant, and leak-proof sharps container labeled "Chemotherapy Waste." Do not recap, bend, or break needles.

  • Contaminated PPE and Materials : Gowns, gloves, absorbent pads, and other contaminated materials should be placed in a designated, leak-proof, and clearly labeled "Chemotherapy Waste" bag or container. This container must be sealed before removal from the laboratory.

  • Unused or Expired this compound : Unused or expired this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

Emergency Procedures

Immediate and correct response to emergencies is critical to mitigate exposure and contamination.

Emergency Protocol Flowchart

G Emergency Response Protocol for this compound Incidents cluster_spill Spill cluster_exposure Personnel Exposure cluster_skin Skin Contact cluster_eye Eye Contact start Incident Occurs evacuate_spill Evacuate and secure the area start->evacuate_spill Spill remove_clothing Remove contaminated clothing start->remove_clothing Skin Contact flush_eyes Flush eyes with water for 15 min start->flush_eyes Eye Contact don_spill_ppe Don appropriate spill PPE evacuate_spill->don_spill_ppe contain_spill Contain spill with absorbent material don_spill_ppe->contain_spill decontaminate_spill Decontaminate the area contain_spill->decontaminate_spill dispose_spill_waste Dispose of cleanup materials as hazardous waste decontaminate_spill->dispose_spill_waste wash_skin Wash affected skin with soap and water for 15 min remove_clothing->wash_skin seek_medical Seek immediate medical attention wash_skin->seek_medical flush_eyes->seek_medical

Caption: Flowchart outlining immediate actions for spills and personnel exposure.

Detailed Emergency Protocols:

  • Spill Management :

    • Evacuate and Secure : Immediately evacuate the affected area and restrict access.

    • Personnel : Only personnel trained in hazardous spill cleanup and wearing appropriate PPE should manage the spill.

    • Containment : Cover the spill with an absorbent material from a spill kit, working from the outside in.

    • Decontamination : Once the spill is absorbed, decontaminate the area with an appropriate deactivating solution, followed by a cleaning agent.

    • Disposal : All materials used for cleanup must be disposed of as hazardous waste.

  • Personnel Exposure :

    • Skin Contact : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[4]

    • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.